Nudifloramide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQSXXWTCJPCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220374 | |
| Record name | N'-Methyl-2-pyridone-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N1-Methyl-2-pyridone-5-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
701-44-0 | |
| Record name | N1-Methyl-2-pyridone-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=701-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Methyl-2-pyridone-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Methyl-2-pyridone-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70220374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NUDIFLORAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68139USC7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N1-Methyl-2-pyridone-5-carboxamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004193 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Nudifloramide: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudifloramide, chemically known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a significant metabolite of nicotinamide (a form of Vitamin B3) and caffeine. Initially identified in biological fluids, its discovery and study have evolved from a simple metabolic end-product to a molecule of interest in clinical diagnostics and pharmacology, particularly due to its role as a uremic toxin and an inhibitor of poly(ADP-ribose) polymerase (PARP). This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, presenting key data, detailed experimental protocols, and visualizing its metabolic pathway and isolation workflows.
Discovery and Identification
While the compound was known synthetically, its definitive identification as a major metabolite in humans was a key discovery. A notable study identified this compound as a major, constant component in human urine, irrespective of coffee consumption, highlighting its endogenous origin primarily from the metabolism of the vitamin niacin.[1] This discovery shifted its status from a mere chemical entity to a biologically relevant molecule.
Chemical and Physical Properties
This compound is a water-soluble, low-molecular-weight compound. Its fundamental properties are summarized below.
| Property | Value |
| Chemical Name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
| Synonyms | This compound, N1-Methyl-2-pyridone-5-carboxamide, 2PY, NMPC |
| CAS Number | 701-44-0 |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): 5 mg/ml[2][3] |
| UV Absorption (λmax) | 257, 301 nm[2] |
Biological Significance
This compound is an active metabolite of nicotinamide.[2] It is formed via a two-step enzymatic process and is now recognized for several key biological roles:
-
Major Metabolite: It is one of the primary end-products of nicotinamide-adenine dinucleotide (NAD) degradation.[4]
-
Uremic Toxin: Elevated plasma levels of this compound are observed in patients with chronic renal failure, leading to its classification as a uremic toxin.[5][6]
-
Enzyme Inhibitor: It acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and cell death.[2]
Metabolic Pathway and Formation
This compound is not directly synthesized from nicotinamide. The pathway involves an initial methylation followed by oxidation.
-
Methylation: Nicotinamide is first methylated by the enzyme Nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA).[5]
-
Oxidation: Subsequently, MNA is oxidized by Aldehyde Oxidase (AOX) to yield this compound (N1-Methyl-2-pyridone-5-carboxamide).[2][5]
References
- 1. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 5. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Nudifloramide: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a terminal metabolite of nicotinamide (a form of vitamin B3). While historically known as a uremic toxin that accumulates in patients with chronic kidney disease, recent research has unveiled its role as a modulator of cellular processes, primarily through the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its metabolic pathway and mechanism of action as a PARP-1 inhibitor. Detailed methodologies for its synthesis, quantification in biological matrices, and assessment of its enzymatic inhibitory activity are presented to support further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is a pyridone derivative with the IUPAC name 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide.[1][2] Its chemical structure consists of a pyridone ring with a methyl group attached to the nitrogen atom and a carboxamide group at the 3-position.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
| Synonyms | N-methyl-2-pyridone-5-carboxamide, 2-Py, Met2PY, NMPC |
| CAS Number | 701-44-0 |
| Chemical Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol [3] |
| Canonical SMILES | CN1C=C(C=CC1=O)C(=O)N |
| InChI Key | JLQSXXWTCJPCBC-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Physical State | Solid | Sigma-Aldrich |
| Melting Point | 210-21.5 °C | Sigma-Aldrich |
| Water Solubility | 41.4 g/L (Predicted) | HMDB |
| logP | -0.96 (Predicted) | HMDB |
| pKa (Strongest Acidic) | 15.93 (Predicted) | HMDB |
| pKa (Strongest Basic) | 1.36 (Predicted) | HMDB |
| UV Absorption Maxima (λmax) | 257, 301 nm | Cayman Chemical |
| Solubility in Organic Solvents | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 5 mg/mL | Cayman Chemical |
Biological Activity and Signaling Pathway
This compound is a key player in the catabolism of nicotinamide and has a significant impact on cellular signaling through its inhibition of PARP-1.
Nicotinamide Catabolism Pathway
This compound is the terminal metabolite of nicotinamide. The metabolic pathway involves the methylation of nicotinamide to N-methylnicotinamide (MNA) by nicotinamide N-methyltransferase (NNMT). MNA is then oxidized to this compound (2-PY) and N-methyl-4-pyridone-3-carboxamide (4-PY) by aldehyde oxidase (AOX).[4][5]
PARP-1 Inhibition
This compound is an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair and genomic stability.[6][7] PARP-1 is activated by DNA strand breaks and catalyzes the transfer of ADP-ribose units from NAD+ to itself and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains. These PAR chains recruit DNA repair machinery to the site of damage. This compound, as a structural mimic of the nicotinamide moiety of NAD+, competes with NAD+ for binding to the catalytic domain of PARP-1, thereby inhibiting its enzymatic activity. This inhibition prevents the formation of PAR chains and the subsequent recruitment of DNA repair proteins.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound was first described by Grudzinski in 1962.[4][5] While access to the full historical text can be limited, the synthesis generally involves the methylation of a nicotinamide precursor followed by oxidation. Researchers seeking to synthesize this compound should refer to this original publication for the specific reaction conditions and purification methods.
Reference: Grudzinski, S. (1962). Roczniki Chemii, 36, 1705-1708.
Quantification of this compound in Biological Samples
High-performance liquid chromatography (HPLC) with UV detection is a common method for the quantification of this compound in biological fluids such as urine.[8][9] A validated LC-MS/MS method offers higher sensitivity and selectivity, particularly for plasma samples.[10]
Table 3: Reported HPLC Parameters for this compound Quantification in Urine
| Parameter | Condition |
| Column | C18 reverse-phase (5 µm) |
| Mobile Phase | Acetonitrile (5%), Acetic Acid (0.05%) in water |
| Detection | UV |
Sample Preparation Workflow for Urinary this compound Analysis:
PARP-1 Inhibition Assay
The inhibitory activity of this compound on PARP-1 can be determined using commercially available assay kits. These assays typically measure the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR). A common method involves a colorimetric or fluorometric readout.
General Protocol for PARP-1 Inhibition Assay:
-
Prepare Reagents: Reconstitute PARP-1 enzyme, activated DNA, NAD+, and this compound at various concentrations.
-
Reaction Setup: In a 96-well plate, add the reaction buffer, activated DNA, PARP-1 enzyme, and varying concentrations of this compound or a known inhibitor (positive control).
-
Initiate Reaction: Add NAD+ to start the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and add the detection reagent. Measure the signal (absorbance or fluorescence) using a plate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each this compound concentration and determine the IC₅₀ value.
Workflow for PARP-1 Inhibition Assay:
Conclusion
This compound is a biologically significant metabolite with a well-defined role in nicotinamide catabolism and PARP-1 inhibition. Its chemical properties and biological activities make it a molecule of interest for researchers in nephrology, oncology, and drug development. This technical guide provides a foundational understanding of this compound, though it is important to note that detailed, step-by-step experimental protocols for its synthesis and analysis require access to specific, and at times, older literature or the development and validation of new methods based on the principles outlined herein. Further research into the therapeutic potential of this compound and its derivatives is warranted.
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-Precision Automated Workflow for Urinary Untargeted Metabolomic Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. catalog.hathitrust.org [catalog.hathitrust.org]
- 5. researchgate.net [researchgate.net]
- 6. cia.gov [cia.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Measurement of N-methyl-2-pyridone-5-carboxamide in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of the niacin metabolites 1-methylnicotinamide and l-methyl-2-pyridone-5-carboxamide in random spot urine samples, by ion-pairing reverse-phase HPLC with UV detection, and the implications for the use of spot urine samples in the assessment of niacin status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation and application of an LC-MS/MS method for quantitation of three fatty acid ethanolamides as biomarkers for fatty acid hydrolase inhibition in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Nudifloramide: A Mammalian Metabolite, Not a Natural Product of Plants
An In-depth Technical Guide on the Endogenous Occurrence and Biological Significance of Nudifloramide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Contrary to inquiries about its presence in flora, this compound, scientifically known as N-methyl-2-pyridone-5-carboxamide (2PY), is not a naturally occurring compound in plants. Instead, it is a significant endogenous metabolite in mammalian biological systems. This compound is a downstream product of nicotinamide (a form of vitamin B3) metabolism and a terminal product of nicotinamide adenine dinucleotide (NAD+) degradation.[1][2][3][4] This technical guide provides a comprehensive overview of the biosynthesis, quantitative occurrence, and biological activity of this compound in mammals, with a particular focus on its clinical relevance in renal health.
Biosynthesis of this compound in Mammalian Systems
This compound is synthesized from nicotinamide through a two-step enzymatic process. The initial step involves the methylation of nicotinamide to form 1-methylnicotinamide. Subsequently, this intermediate is oxidized by the enzyme aldehyde oxidase (AOX) to yield this compound.[2] This metabolic pathway is a crucial route for the catabolism and elimination of excess nicotinamide.
References
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for "Pulvilloric Acid"
For scientific researchers embarking on studies involving Pulvilloric acid, a targeted approach to information discovery is critical. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline the process of finding relevant literature, methodologies, and comparative data. The keywords are categorized by specific researcher intents, from foundational exploration to validation and comparative analysis, providing a roadmap for effective content creation and information retrieval in the scientific domain.
| Category | Long-tail Keyword |
| Foundational & Exploratory | |
| discovery and isolation of Pulvilloric acid | |
| Pulvilloric acid biosynthesis pathway | |
| natural sources of Pulvilloric acid | |
| chemical structure of Pulvilloric acid | |
| physical and chemical properties of Pulvilloric acid[1] | |
| Pulvilloric acid biological activity screening | |
| degradation products of Pulvilloric acid | |
| hydrogenation of Pulvilloric acid | |
| quinone methide structure of Pulvilloric acid | |
| relationship between Pulvilloric acid and Pulvinic acids | |
| spectroscopic data of Pulvilloric acid (NMR, MS, IR) | |
| solubility of Pulvilloric acid in different solvents | |
| potential therapeutic targets of Pulvilloric acid | |
| in silico modeling of Pulvilloric acid interactions | |
| literature review of Pulvilloric acid research | |
| Methodological & Application | |
| methods for Pulvilloric acid extraction from P. pulvillorum | |
| protocol for Pulvilloric acid purification | |
| analytical techniques for Pulvilloric acid quantification | |
| HPLC method for Pulvilloric acid analysis | |
| LC-MS/MS parameters for Pulvilloric acid detection | |
| synthesis of Pulvilloric acid derivatives | |
| using Pulvilloric acid as a chemical standard | |
| experimental design for Pulvilloric acid bioassays | |
| cell-based assays for Pulvilloric acid activity | |
| animal models for studying Pulvilloric acid effects | |
| protocol for testing antibacterial activity of Pulvilloric acid | |
| application of Pulvilloric acid in drug discovery | |
| developing a Pulvilloric acid-based research probe | |
| large-scale production of Pulvilloric acid | |
| formulation of Pulvilloric acid for in vivo studies | |
| Troubleshooting & Optimization | |
| improving yield of Pulvilloric acid extraction | |
| overcoming Pulvilloric acid stability issues | |
| troubleshooting Pulvilloric acid purification steps | |
| optimizing HPLC separation of Pulvilloric acid isomers | |
| reducing degradation of Pulvilloric acid during storage | |
| challenges in Pulvilloric acid synthesis | |
| improving the solubility of Pulvilloric acid for assays | |
| minimizing batch-to-batch variability of Pulvilloric acid | |
| dealing with interference in Pulvilloric acid quantification | |
| optimizing reaction conditions for Pulvilloric acid derivatization | |
| method refinement for consistent Pulvilloric acid bioassay results | |
| preventing oxidation of Pulvilloric acid in solution | |
| strategies to enhance the bioavailability of Pulvilloric acid | |
| addressing cytotoxicity of Pulvilloric acid in cell lines | |
| improving the efficiency of Pulvilloric acid synthesis | |
| Validation & Comparative | |
| confirming the structure of Pulvilloric acid by X-ray crystallography | |
| validation of an analytical method for Pulvilloric acid | |
| comparing the bioactivity of Pulvilloric acid and its derivatives | |
| Pulvilloric acid vs other natural phenols activity | |
| comparative analysis of Pulvilloric acid and Variegatic acid | |
| validating the mechanism of action of Pulvilloric acid | |
| cross-validation of Pulvilloric acid quantification methods | |
| comparing the efficacy of Pulvilloric acid to known antibiotics | |
| in vitro and in vivo correlation of Pulvilloric acid activity | |
| independent replication of Pulvilloric acid studies | |
| comparing the spectroscopic data of synthetic vs natural Pulvilloric acid | |
| head-to-head comparison of Pulvilloric acid and Atromentic acid | |
| benchmarking Pulvilloric acid activity against a reference compound | |
| validation of Pulvilloric acid as a biomarker | |
| comparative study of Pulvilloric acid from different fungal strains |
References
Nudifloramide's Biological Spectrum: A Deeper Dive Beyond PARP Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nudifloramide (N-methyl-2-pyridone-5-carboxamide), an endogenous metabolite of nicotinamide adenine dinucleotide (NAD+), is primarily recognized for its role as a potent inhibitor of poly(ADP-ribose) polymerase (PARP). While this function is central to its biological activity, particularly in the context of uremic toxicity associated with chronic renal failure, a comprehensive understanding requires an exploration of the downstream cellular consequences that extend beyond simple enzyme inhibition. This technical guide synthesizes the current knowledge of this compound, detailing its metabolic origin, its well-established role as a PARP inhibitor, and the subsequent cascade of cellular events. We provide structured quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways to offer a complete picture of this compound's biological functions for the research and drug development community.
Introduction: The Metabolic Origin of this compound
This compound is a terminal metabolite in the degradation pathway of NAD+, a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including PARPs.[1] Nicotinamide, released during NAD+ catabolism, is methylated and subsequently oxidized to form this compound.[2] Under normal physiological conditions, this compound is excreted in the urine. However, in pathological states such as chronic renal failure, its clearance is impaired, leading to systemic accumulation and potential toxicity.[1][3]
The Primary Biological Function: PARP Inhibition
The most well-documented biological function of this compound is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1.[3] PARP-1 is a key enzyme in the DNA damage response, where it detects DNA strand breaks and catalyzes the synthesis of poly(ADP-ribose) chains on itself and other nuclear proteins, a process crucial for the recruitment of DNA repair machinery.
Quantitative Data on PARP Inhibition
The inhibitory potency of this compound against PARP has been quantified, providing a basis for understanding its biological effects.
| Compound | Target | IC50 | Reference |
| This compound | PARP | 8 µM | [2] |
Beyond PARP Inhibition: The Downstream Cellular Consequences
While direct inhibition of PARP is the primary mechanism, the significant biological ramifications of this action extend to a variety of cellular processes. Understanding these downstream effects is critical for a complete picture of this compound's function.
Impairment of DNA Repair
By inhibiting PARP, this compound disrupts the efficient repair of DNA single-strand breaks. This can lead to the accumulation of DNA damage, genomic instability, and, in cells with compromised homologous recombination repair pathways, synthetic lethality. This principle is the foundation for the clinical use of other PARP inhibitors in cancer therapy.
Altered Cellular Stress Response and Apoptosis
PARP-1 is also involved in regulating cell death pathways.[1] Inhibition of PARP by this compound can modulate the cellular response to stress. Depending on the cellular context and the extent of DNA damage, this can either protect cells from or sensitize them to apoptosis.
Modulation of Inflammatory Responses
PARP-1 plays a role in the regulation of transcription factors, including NF-κB, which is a master regulator of inflammation. By inhibiting PARP, this compound may indirectly influence inflammatory signaling pathways.
Visualizing the Pathways
To elucidate the complex relationships discussed, the following diagrams illustrate the metabolic and signaling pathways involving this compound.
Experimental Protocols
The following are representative protocols for assessing the biological activity of this compound.
PARP Activity Assay (Colorimetric)
This protocol provides a method for quantifying the inhibitory effect of this compound on PARP activity in vitro.
Materials:
-
Recombinant human PARP-1 enzyme
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
-
Histones (as a substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
96-well microplate
-
This compound stock solution (in DMSO)
Procedure:
-
Coat a 96-well plate with histones and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add PARP-1 enzyme to each well.
-
Add varying concentrations of this compound (and a vehicle control) to the wells.
-
Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Wash the plate to remove unincorporated NAD+.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution and read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of PARP inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (MTT)
This protocol assesses the effect of this compound on the viability of cultured cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control).
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration.
Conclusion
While this compound's identity is firmly rooted in its role as a PARP inhibitor, a thorough understanding of its biological functions necessitates looking beyond this primary interaction. The downstream consequences of PARP inhibition, including impaired DNA repair, altered cellular stress responses, and potential modulation of inflammation, constitute the broader spectrum of this compound's cellular impact. For researchers in drug development and related fields, recognizing these extended effects is crucial for accurately interpreting experimental data and for exploring the potential therapeutic or toxicological implications of this endogenous metabolite. Future research may yet uncover novel, PARP-independent functions of this compound, but for now, its story is one of a key metabolite that directly interfaces with the critical machinery of genome maintenance.
References
Nudifloramide: A Technical Guide to its Mechanism of Action as a Uremic Toxin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a metabolite of nicotinamide (a form of vitamin B3) that accumulates in patients with chronic kidney disease (CKD).[1] Recognized as a uremic toxin by the European Uremic Toxin (EUTox) working group, its elevated plasma concentrations are associated with the progression of uremia. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, focusing on its role as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and its potential downstream effects on cellular function.
Accumulation and Quantitative Data in Chronic Kidney Disease
The impaired renal clearance in CKD patients leads to a significant accumulation of this compound in the blood. Studies have quantified the plasma concentrations of this compound in healthy individuals and those with varying stages of renal failure, highlighting its potential as a biomarker for uremic toxicity.
| Subject Group | Mean Plasma this compound (2PY) Concentration (µmol/L) | Reference |
| Healthy Subjects | 0.83 ± 0.18 | |
| Patients with Advanced Renal Failure | 15.5 ± 5.8 (can increase up to 40) | |
| Healthy Subjects (alternative study) | 9.01 ± 4.47 | [2] |
| Uremic Patients | 26.42 ± 21.56 | [2] |
| Highest Concentration in Uremic Patients | 51.26 ± 23.60 | [2] |
Core Mechanism of Action: PARP-1 Inhibition
The primary established mechanism of action for this compound as a uremic toxin is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a nuclear enzyme crucial for DNA repair, genomic stability, and the regulation of various cellular processes.
Signaling Pathway of this compound-induced PARP-1 Inhibition
Inhibition of PARP-1 by this compound disrupts the DNA damage response. While short-term inhibition can be protective against certain cellular stresses, chronic inhibition due to its accumulation in uremia is likely detrimental, potentially leading to impaired DNA repair and genomic instability.[2]
Potential Downstream Effects of PARP-1 Inhibition
The consequences of chronic PARP-1 inhibition by this compound in the uremic environment are multifaceted and are areas of ongoing research.
Oxidative Stress
While direct studies on this compound's effect on specific inducers of oxidative stress are limited, PARP-1 inhibition is known to be linked to cellular redox balance. It is hypothesized that the accumulation of this compound could contribute to the increased oxidative stress observed in CKD patients. A potential, yet unconfirmed, mechanism involves the dysregulation of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature and kidneys.
Putative Signaling Pathway of this compound and Oxidative Stress
KLOTHO Expression
Klotho is an anti-aging protein predominantly expressed in the kidneys, and its deficiency is a hallmark of CKD. Oxidative stress is known to suppress Klotho expression. Therefore, it is plausible that this compound, by potentially contributing to oxidative stress, could indirectly lead to a reduction in Klotho levels, further exacerbating the pathophysiology of CKD. Direct experimental evidence for this link is currently lacking.
Experimental Protocols
Detailed experimental protocols are essential for the continued investigation of this compound's toxic mechanisms. Below are standardized methodologies that can be adapted to study its effects.
PARP-1 Inhibition Assay (Cell-Based)
This protocol outlines a general method to assess the inhibitory effect of this compound on PARP-1 activity in a relevant cell line, such as human renal proximal tubule epithelial cells (RPTECs) or human umbilical vein endothelial cells (HUVECs).
-
Cell Culture: Culture cells to 80-90% confluency in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 24 hours). Include a positive control (a known PARP-1 inhibitor like Olaparib) and a vehicle control.
-
Induction of DNA Damage: Induce DNA damage using an agent such as hydrogen peroxide (H₂O₂) or a topoisomerase inhibitor.
-
Cell Lysis: Lyse the cells to extract nuclear proteins.
-
PARP Activity Assay: Utilize a commercially available PARP activity assay kit (colorimetric or fluorescent) to measure the amount of poly(ADP-ribose) (PAR) generated.
-
Data Analysis: Quantify the reduction in PARP activity in this compound-treated cells compared to the vehicle control.
NADPH Oxidase Activity Assay
This protocol provides a framework for measuring the effect of this compound on NADPH oxidase activity, a key source of cellular ROS.
-
Cell Culture and Treatment: Culture and treat endothelial or renal cells with this compound as described above.
-
Cell Homogenization: Prepare cell homogenates that contain the NADPH oxidase enzyme complex.
-
Assay Reaction: Initiate the reaction by adding NADPH to the cell homogenate in the presence of a detection reagent (e.g., lucigenin for chemiluminescence or cytochrome c for spectrophotometry).
-
Measurement: Measure the production of superoxide in real-time using a luminometer or spectrophotometer.
-
Data Analysis: Compare the rate of superoxide production in this compound-treated samples to control samples.
Experimental Workflow for Investigating this compound's Effects
Conclusion and Future Directions
This compound is a significant uremic toxin that exerts its primary toxic effect through the inhibition of PARP-1. Its accumulation in CKD patients likely contributes to the systemic complications of uremia. While the link to PARP-1 inhibition is well-supported, further research is needed to fully elucidate the downstream consequences, particularly its role in promoting oxidative stress and potentially downregulating Klotho expression. The experimental protocols outlined in this guide provide a foundation for future investigations aimed at a more comprehensive understanding of this compound's pathophysiology and the development of targeted therapeutic interventions.
References
An In-depth Technical Guide on the Endogenous Synthesis of Nudifloramide (N¹-methyl-2-pyridone-5-carboxamide) in Mammals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the endogenous synthesis, physiological concentrations, and biological activities of Nudifloramide, also known as N¹-methyl-2-pyridone-5-carboxamide (2PY). This document details the biosynthetic pathway, presents quantitative data on its presence in biological fluids, outlines experimental protocols for its detection, and discusses its role as a uremic toxin and a PARP inhibitor.
Introduction: Clarifying the Identity of this compound
The term "this compound" is synonymously used for N¹-methyl-2-pyridone-5-carboxamide (2PY), an endogenously synthesized metabolite in mammals.[1] It is a crucial end-product of the degradation pathway of nicotinamide adenine dinucleotide (NAD+).[1] This compound is of significant interest due to its accumulation in chronic kidney disease (CKD), where it acts as a uremic toxin, and its ability to inhibit poly (ADP-ribose) polymerase-1 (PARP-1).[2][3][4]
Endogenous Biosynthesis of this compound (2PY)
The synthesis of this compound (2PY) in mammals is a two-step enzymatic process primarily occurring in the liver. It begins with the methylation of nicotinamide (a form of vitamin B3), followed by an oxidation reaction.
-
Methylation of Nicotinamide: Nicotinamide is methylated to form N¹-methylnicotinamide (MNA). This reaction is catalyzed by the enzyme nicotinamide N-methyltransferase (NNMT).
-
Oxidation of MNA: MNA is subsequently oxidized to this compound (2PY). This final step is catalyzed by the cytosolic enzyme aldehyde oxidase (AOX).[2][3][5]
Another major metabolite, N-methyl-4-pyridone-5-carboxamide (4PY), can also be formed from MNA by aldehyde oxidase.[2][3] The ratio of 2PY to 4PY varies depending on the species and gender.[2][3]
Figure 1: Biosynthetic Pathway of this compound (2PY).
Quantitative Data: Concentrations in Biological Fluids
The concentration of this compound (2PY) in human plasma and urine varies with age and renal function. It is significantly elevated in patients with chronic kidney disease.
| Biological Fluid | Condition | Concentration (µmol/L) | Reference |
| Plasma | Healthy Young Subjects (5-16 years) | 0.39 ± 0.22 | [3] |
| Plasma | Healthy Older Subjects (50-90 years) | ~1.01 (2.6-fold higher than young) | [3] |
| Plasma | Healthy Adult Subjects | 9.01 ± 4.47 | [3] |
| Plasma | Uremic Patients | 26.42 ± 21.56 | [3] |
| Plasma | Dialysis Patients | 40 | [3] |
| Urine (24h excretion) | Renal Transplant Recipients | Median: 178.1 (130.3–242.8) µmol/day | [6] |
| Urine (24h excretion) | Healthy Kidney Donors | Median: 155.6 (119.6–217.6) µmol/day | [6] |
Experimental Protocols for Detection and Quantification
The quantification of this compound (2PY) in biological samples is typically performed using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This protocol describes a method for the simultaneous analysis of 2PY and its precursor MNA in urine.
-
Sample Preparation:
-
Acidify 100 µL of urine sample.
-
For 2PY extraction, add 300 µL of saturated potassium carbonate and 25 µL of an internal standard.
-
Mix the sample on a rotary mixer for 2 minutes.
-
Add 5 mL of diethyl ether, mix for a further 20 minutes, and then centrifuge for 1 minute at 3,000 rpm.[7]
-
For MNA extraction, a cation exchange step is performed.[8]
-
-
HPLC Conditions:
-
Quantification:
Figure 2: Workflow for HPLC-UV analysis of this compound (2PY).
Biological Activity and Signaling Pathways
In patients with chronic kidney disease, impaired renal clearance leads to the accumulation of 2PY in the plasma.[3] The European Uremic Toxin (EUTox) working group has classified 2PY as a uremic toxin.[2][3] Elevated levels of 2PY are associated with toxic effects, potentially through the inhibition of key cellular enzymes.
This compound (2PY) is a known inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[2][4][5] The IC50 value for PARP-1 inhibition by 2PY is approximately 8 µM.[5]
PARP inhibitors, in a broader context, act as competitive inhibitors of NAD+.[9][10] They bind to the catalytic domain of PARP enzymes, preventing the synthesis of poly (ADP-ribose) chains. This, in turn, impedes the recruitment of DNA repair machinery to sites of DNA damage.[9][10] The inhibition of PARP-1 by elevated levels of 2PY in uremic patients could contribute to cellular dysfunction.
Figure 3: PARP-1 Inhibition Pathway by this compound (2PY).
Conclusion
This compound (2PY) is an endogenously synthesized metabolite of nicotinamide with significant physiological and pathological relevance. Its biosynthesis is well-characterized, and reliable methods for its quantification in biological fluids are established. The accumulation of this compound in chronic kidney disease and its inhibitory effect on PARP-1 highlight its importance as a uremic toxin and a molecule of interest for further research in nephrology and drug development. This guide provides a foundational understanding for scientists and researchers working in these fields.
References
- 1. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain [frontiersin.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Urinary Excretion of N1-methyl-2-pyridone-5-carboxamide and N1-methylnicotinamide in Renal Transplant Recipients and Donors [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Nudifloramide: Metabolism, Physiological Significance, and a Framework for Pharmacokinetic Evaluation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of Nudifloramide, a key metabolite of nicotinamide. While direct pharmacokinetic studies on exogenously administered this compound are not available in the current scientific literature, this document consolidates existing knowledge on its formation, physiological roles, and provides a hypothetical framework for its pharmacokinetic characterization.
Introduction to this compound
This compound, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a primary end-product of nicotinamide adenine dinucleotide (NAD) degradation.[1][2][3] It is an endogenous metabolite formed from nicotinamide, a form of vitamin B3.[4][5] this compound has garnered significant interest due to its biological activities, including the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and cellular stress responses.[1][5][6] Its accumulation in the body is notably observed in individuals with chronic renal failure, leading to its classification as a uremic toxin.[7][8]
Metabolic Pathway of this compound
This compound is not directly absorbed but is synthesized in the body from nicotinamide. The metabolic cascade involves the methylation of nicotinamide to form 1-methylnicotinamide, which is then oxidized by aldehyde oxidase to yield this compound.[5]
Endogenous Concentrations of this compound
While pharmacokinetic parameters for administered this compound are unavailable, concentrations of this endogenous metabolite have been quantified in various biological matrices in both healthy and diseased states.
| Biological Matrix | Condition | Concentration | Reference |
| Blood | Normal | 9.00 +/- 4.47 uM | [8] |
| Blood | Dialysis Patients | 40 µmol/L (approximately 6086 ng/mL) | [7] |
| Urine | Normal (Adult) | 6.3 (5.7-10.2) umol/mmol creatinine | [8] |
| Urine | Normal (Newborn) | 0.71 (0.13-2.88) umol/mmol creatinine | [8] |
| Urine | Normal (Children) | 2.0 (0.67-5.10) umol/mmol creatinine | [8] |
Hypothetical Framework for Pharmacokinetic Studies of this compound
Should this compound be investigated as a potential therapeutic agent, its pharmacokinetic profile would need to be thoroughly characterized. The following section outlines a standard experimental protocol for a preclinical pharmacokinetic study in an animal model, such as rats.
Objective: To determine the pharmacokinetic profile of this compound following intravenous (IV) and oral (PO) administration in rats.
Materials:
-
This compound (analytical grade)
-
Vehicle for administration (e.g., saline for IV, water or a suspension for PO)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Cannulas for blood sampling
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization and Preparation:
-
Acclimatize rats for at least one week under standard laboratory conditions.
-
Fast animals overnight before dosing, with free access to water.
-
Surgically implant cannulas in the jugular vein for serial blood sampling.
-
-
Drug Administration:
-
Intravenous (IV) Group: Administer this compound as a bolus injection via the tail vein at a specific dose (e.g., 1-5 mg/kg).
-
Oral (PO) Group: Administer this compound by oral gavage at a higher dose (e.g., 10-50 mg/kg) to account for potential incomplete absorption.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at predefined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.[9]
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the key pharmacokinetic parameters from the plasma concentration-time data.
-
IV Administration: Calculate clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
-
PO Administration: Determine maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Bioavailability (F%): Calculate the absolute oral bioavailability using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Conclusion
This compound is a biologically active metabolite of nicotinamide with significant physiological and pathological implications. While its endogenous concentrations are documented, a comprehensive understanding of its pharmacokinetics and bioavailability following exogenous administration is currently lacking. The experimental framework provided in this guide outlines a standard approach to bridge this knowledge gap. Such studies would be essential for any future consideration of this compound as a therapeutic agent, providing critical data on its absorption, distribution, metabolism, and excretion. For researchers and drug development professionals, understanding both the endogenous nature and a potential pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential and safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 3. N1-Methyl-2-pyridone-5-carboxamide - Wikiwand [wikiwand.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0004193) [hmdb.ca]
- 9. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Nudifloramide: A Detailed Protocol for Chemical Synthesis and Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide, is a biologically active molecule identified as an endogenous metabolite of nicotinamide (Vitamin B3) and a significant inhibitor of poly(ADP-ribose) polymerase (PARP).[1][2] Its role as a uremic toxin has also been noted, accumulating in patients with chronic renal failure.[2] This document provides a comprehensive guide to the chemical synthesis of this compound, including a detailed experimental protocol for a classic and accessible synthetic route. Additionally, it outlines its known biological activities and associated pathways, offering valuable information for researchers in medicinal chemistry, pharmacology, and drug development.
Introduction
This compound (CAS 701-44-0) is a pyridone derivative with the molecular formula C₇H₈N₂O₂.[2][3] It is an active metabolite in the nicotinamide adenine dinucleotide (NAD⁺) degradation pathway.[1][2] The biological significance of this compound stems primarily from its inhibitory action on PARP, an enzyme family crucial for DNA repair and genomic stability.[1] This property places this compound and its analogs in the spotlight for potential therapeutic applications, particularly in oncology. Furthermore, its accumulation as a uremic toxin highlights its importance in nephrology and the study of metabolic disorders.[2] This application note offers a detailed protocol for the chemical synthesis of this compound, enabling researchers to produce this compound for further investigation.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of N-methylnicotinamide. The following protocol is based on established methods for the preparation of N-methyl-pyridones.
Synthesis Workflow
Caption: A schematic overview of the this compound synthesis process.
Experimental Protocol
Reaction: Oxidation of N-Methylnicotinamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve N-methylnicotinamide (1.0 eq) in 1 M aqueous sodium hydroxide (NaOH) solution at room temperature (20-25°C).
-
Reagent Addition: Prepare a solution of potassium ferricyanide (K₃[Fe(CN)₆]) (3.0 eq) in deionized water. Add this solution dropwise to the stirred solution of N-methylnicotinamide over 1 hour, maintaining the temperature between 20-25°C.
-
Reaction Time: After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.
-
Work-up and Purification:
-
To the reaction mixture, add methanol (MeOH) to precipitate the inorganic salts (potassium ferrocyanide).
-
Filter the mixture through a pad of celite to remove the precipitated salts.
-
Wash the filter cake with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
-
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| N-Methylnicotinamide | ≥98% | Sigma-Aldrich |
| Potassium Ferricyanide | ACS Reagent, ≥99% | Fisher Scientific |
| Sodium Hydroxide | ACS Reagent, ≥97% | VWR |
| Methanol | ACS Reagent, ≥99.8% | J.T. Baker |
| Ethanol | 200 Proof, ACS | Decon Labs |
| Deionized Water | Type I | In-house |
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 202-207 °C (dec.)[4] |
| ¹H NMR (D₂O) | Predicted shifts, actual may vary |
| ¹³C NMR (D₂O) | Predicted shifts, actual may vary |
| Purity (HPLC) | ≥95% |
Note: Spectroscopic data should be confirmed by acquiring experimental spectra of the synthesized compound.
Alternative Synthetic Approaches
While the oxidation of N-methylnicotinamide is a straightforward method, other synthetic strategies for N-methyl-pyridone-carboxamides exist. These can include the N-methylation of the corresponding pyridone-carboxamide precursor. Modern methylation techniques often employ milder and more selective reagents than traditional methods like methyl iodide or dimethyl sulfate. For instance, the use of phenyl trimethylammonium iodide with a suitable base like cesium carbonate in an appropriate solvent can provide high yields of the N-methylated product.
Biological Activity and Signaling Pathways
PARP Inhibition
This compound is a known inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical in the DNA damage response, particularly in the repair of single-strand breaks. By inhibiting PARP, this compound can lead to the accumulation of unrepaired single-strand breaks, which can then be converted into more lethal double-strand breaks during DNA replication. In cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), the inability to repair these double-strand breaks leads to cell death, a concept known as synthetic lethality.
Caption: The inhibitory effect of this compound on the PARP-mediated DNA repair pathway.
Role as a Uremic Toxin
In the context of chronic kidney disease, impaired renal clearance leads to the accumulation of various metabolic byproducts, termed uremic toxins. This compound is classified as a small, water-soluble uremic toxin. Elevated levels of this compound in patients with renal failure are a concern due to its potential to exert systemic toxic effects, including the inhibition of PARP, which could have unintended consequences in various tissues.
Caption: The pathway leading to the accumulation of this compound in chronic kidney disease.
Conclusion
This application note provides a detailed and practical guide for the chemical synthesis of this compound, a molecule of significant interest in both pharmacology and clinical chemistry. The provided protocol, along with the summary of its biological activities, offers a solid foundation for researchers to produce and investigate this compound. Further studies into the synthesis of this compound analogs and a deeper understanding of its biological roles will continue to be important areas of research.
References
Application Notes and Protocols for the Quantification of Nudifloramide in Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a primary metabolite of nicotinamide (a form of vitamin B3).[1][2][3] Emerging research has highlighted its significance as a potential biomarker. For instance, elevated plasma concentrations of this compound have been observed in patients with chronic renal failure, suggesting its role as a uremic toxin.[4][5] Accurate and precise quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, clinical diagnostics, and drug development programs investigating pathways involving nicotinamide metabolism.
This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is suitable for routine analysis in a research or clinical laboratory setting.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Chloramphenicol
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (drug-free, sourced from a reputable biobank)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with formic acid) and Acetonitrile in a ratio of 85:15 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: this compound has UV absorbance maxima at approximately 257 nm and 301 nm.[1] Detection at 257 nm is recommended for good sensitivity.
-
Injection Volume: 20 µL.
-
Run Time: Approximately 10 minutes.
Preparation of Solutions
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Chloramphenicol and dissolve it in 10 mL of methanol.
-
IS Working Solution (10 µg/mL): Dilute the IS stock solution with the mobile phase.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[6][7]
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 µg/mL) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Method Validation
The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[9][10][11]
-
Specificity: The selectivity of the method is determined by analyzing blank plasma samples from at least six different sources to ensure no interference from endogenous components at the retention times of this compound and the IS.
-
Linearity and Range: The linearity is assessed by preparing calibration curves using spiked plasma samples at a minimum of six concentration levels. The peak area ratio of this compound to the IS is plotted against the nominal concentration. The range is the interval between the upper and lower concentrations that have been demonstrated to be precise, accurate, and linear.
-
Accuracy and Precision: Accuracy and precision are evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in replicates (n=5) on the same day (intra-day) and on three different days (inter-day).[12]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[13]
-
Recovery: The extraction recovery of this compound is determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.
-
Stability: The stability of this compound in plasma is evaluated under various conditions, including short-term (room temperature), long-term (frozen at -80°C), and after freeze-thaw cycles.
Data Presentation
The quantitative data from the method validation experiments are summarized in the table below.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 20.0 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Intra-day Accuracy (%Bias) | -4.5% to +3.8% |
| Inter-day Accuracy (%Bias) | -6.2% to +5.5% |
| Mean Extraction Recovery | 92.5% |
| Short-term Stability (24h, RT) | Stable |
| Long-term Stability (30 days, -80°C) | Stable |
| Freeze-thaw Stability (3 cycles) | Stable |
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Metabolic pathway of Nicotinamide to this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0004193) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. organomation.com [organomation.com]
- 9. Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. neuroquantology.com [neuroquantology.com]
- 12. Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
Application Note: Quantitative Analysis of Nudifloramide in Human Urine by LC-MS/MS
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nudifloramide (also known as N-methyl-2-pyridone-5-carboxamide or 2-Py) in human urine. This compound is a key metabolite of niacin and its levels can be indicative of niacin intake and metabolism.[1] The described method is intended for use in clinical research and metabolomic studies. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a metabolite of niacin (Vitamin B3) and is formed via the nicotinamide pathway.[1] Accurate measurement of this compound in urine is valuable for assessing niacin status and investigating the metabolic effects of niacin supplementation. LC-MS/MS offers high sensitivity and specificity for the analysis of small molecules in complex biological matrices like urine.[2][3] This method provides a robust and reliable approach for the quantitative determination of this compound, which can be applied in various research and drug development settings.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human urine (drug-free) for calibration standards and quality controls
Sample Preparation
A simple "dilute-and-shoot" method is employed for sample preparation to minimize matrix effects and ensure reproducibility.[4][5]
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.[6]
-
In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (prepared in 50:50 acetonitrile:water).
-
Vortex the mixture for 10 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a reverse-phase C18 column.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
Mass Spectrometry
A triple quadrupole mass spectrometer is used for detection in positive electrospray ionization (ESI) mode. The instrument is operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Gas Flow Rates: To be optimized for the specific instrument.
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 153.1 | 136.1 | 100 | 15 |
| This compound (Quantifier) | 153.1 | 94.1 | 100 | 25 |
| This compound-d3 (IS) | 156.1 | 139.1 | 100 | 15 |
(Note: Precursor and product ions for this compound are based on its molecular weight of 152.15 g/mol and potential fragmentation patterns. The internal standard transitions are hypothetical and would need to be confirmed.)
Method Validation
The method should be validated according to established bioanalytical method validation guidelines. Key parameters to be assessed include:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into drug-free urine. A linear range of 1-1000 ng/mL is suggested.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Selectivity and Specificity: Assessed by analyzing blank urine samples from multiple sources to ensure no endogenous interferences.
-
Matrix Effect: Evaluated to ensure that the urine matrix does not significantly suppress or enhance the ionization of the analyte.
-
Stability: Freeze-thaw stability, short-term stability at room temperature, and long-term storage stability should be determined.
Data Presentation
Table 1: Quantitative Performance of the LC-MS/MS Method for this compound
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | |
| Low QC (3 ng/mL) | Within ± 15% |
| Medium QC (150 ng/mL) | Within ± 15% |
| High QC (800 ng/mL) | Within ± 15% |
| Precision (% CV) | |
| Low QC (3 ng/mL) | < 15% |
| Medium QC (150 ng/mL) | < 15% |
| High QC (800 ng/mL) | < 15% |
(Note: The data presented in this table are representative of expected performance and should be confirmed during method validation.)
Experimental Workflow
Caption: Experimental workflow for this compound detection in urine.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human urine. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and research settings. The method's performance should be thoroughly validated to ensure data quality and reliability.
References
- 1. glpbio.com [glpbio.com]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Nudifloramide: A Standard for Targeted Metabolomics in Clinical and Drug Development Research
Application Note and Protocol
Introduction
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-Py or NMPC), is a key metabolite of nicotinamide (Vitamin B3). As an endogenous metabolite, it plays a significant role in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. Clinically, elevated levels of this compound have been identified as a potential biomarker for chronic kidney disease (CKD), where it is considered a uremic toxin. Furthermore, this compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme family involved in DNA repair and genomic stability. This dual role as a disease biomarker and a PARP inhibitor makes this compound a crucial analyte in both clinical diagnostics and drug development. The use of a well-characterized this compound standard is essential for accurate and reproducible quantification in metabolomics studies.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | N-methyl-2-pyridone-5-carboxamide, 2-Py, NMPC |
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| CAS Number | 701-44-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and methanol |
This compound in Metabolomics Studies
This compound is a critical component of the NAD+ metabolome. Its quantification provides insights into the flux of nicotinamide and the overall status of NAD+ metabolism. In the context of disease, particularly CKD, the accumulation of this compound in plasma is a key indicator of renal dysfunction. A study by Rutkowski et al. demonstrated significantly elevated plasma concentrations of this compound in patients with chronic renal failure compared to healthy subjects[1][2].
Quantitative Data in Clinical Samples
The following table summarizes the reported plasma concentrations of this compound in healthy individuals and patients with chronic renal failure (CRF).
| Population | Mean Plasma Concentration (μM) | Concentration Range (μM) | Reference |
| Healthy Subjects | 0.83 ± 0.18 | Not Reported | [1][2] |
| CRF Patients | Up to 40 | Not Reported | [1][2] |
Hemodialysis has been shown to significantly reduce plasma this compound concentrations, although levels tend to rebound between dialysis sessions[1]. This highlights the importance of standardized sampling times in longitudinal studies.
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol provides a general framework for the targeted quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is recommended to use a stable isotope-labeled internal standard, such as this compound-d3, for optimal accuracy and precision.
1. Materials and Reagents
-
This compound analytical standard
-
This compound-d3 internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
2. Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of this compound-d3 (IS) in methanol.
-
Perform serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working solution of the internal standard (e.g., 100 ng/mL) in methanol.
3. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of methanol containing the internal standard (e.g., at 100 ng/mL).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Illustrative Example)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 153.1 -> Product ion (m/z) 136.1
-
This compound-d3 (IS): Precursor ion (m/z) 156.1 -> Product ion (m/z) 139.1
-
-
Collision Energy: Optimize for the specific instrument.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the working standards.
-
Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.
-
Quantify this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
PARP Inhibition Assay
This compound can be evaluated for its PARP inhibitory activity using commercially available assay kits or by developing an in-house assay. A general workflow for a fluorescence-based PARP inhibition assay is described below.
1. Principle This assay measures the consumption of NAD+ by PARP enzyme. In the presence of a PARP inhibitor like this compound, NAD+ consumption is reduced. The remaining NAD+ is then quantified using a cycling reaction that generates a fluorescent product.
2. Materials
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD+
-
This compound
-
Assay buffer (containing Tris-HCl, MgCl₂, DTT)
-
NAD+ cycling reagent and enzyme mix
-
96-well black microplate
-
Fluorescence microplate reader
3. Protocol
-
Prepare a reaction mix containing assay buffer, activated DNA, and NAD+.
-
Add varying concentrations of this compound (or a known PARP inhibitor as a positive control) to the wells of the microplate.
-
Initiate the reaction by adding the PARP1 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the PARP reaction by adding a potent PARP inhibitor (e.g., Olaparib) or by heat inactivation.
-
Add the NAD+ cycling reagent and enzyme mix to all wells.
-
Incubate the plate in the dark for a specified time (e.g., 30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
4. Data Analysis
-
Calculate the percentage of PARP inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a four-parameter logistic equation.
Visualizations
Signaling Pathway: NAD+ Salvage Pathway and this compound Formation
Caption: NAD+ Salvage Pathway and formation of this compound.
Experimental Workflow: Targeted Metabolomics of this compound
Caption: Workflow for this compound quantification in plasma.
Logical Relationship: this compound as a Biomarker and Therapeutic Target
Caption: Dual role of this compound in disease.
Conclusion
This compound serves as a valuable standard for metabolomics studies, particularly in the investigation of chronic kidney disease and the development of PARP inhibitors. Its accurate quantification is paramount for understanding NAD+ metabolism, identifying potential disease biomarkers, and evaluating the efficacy of novel therapeutics. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound as a standard in their metabolomics workflows.
References
Application Notes and Protocols: In Vitro PARP Inhibition Assay Using Nudifloramide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for determining the in vitro inhibitory activity of Nudifloramide on Poly (ADP-ribose) polymerase (PARP). This compound, a metabolite of nicotinamide, has been identified as an inhibitor of PARP with a reported IC50 of 8 µM.[1] This application note outlines the principles of PARP inhibition, presents a comprehensive protocol for a colorimetric PARP assay, and includes data presentation guidelines and visualizations to facilitate experimental design and execution.
Introduction to PARP and its Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair and the maintenance of genomic integrity.[2][3] PARP1, the most abundant member of the PARP family, acts as a DNA damage sensor.[4] Upon detecting a single-strand DNA break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[4][5] This PARylation process recruits other DNA repair proteins to the site of damage, facilitating the repair process.
Inhibition of PARP has emerged as a promising therapeutic strategy, particularly in cancer treatment. In tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[2]
This compound (also known as N-methyl-2-pyridone-5-carboxamide or 2PY) is a metabolite of nicotinamide and has been identified as an inhibitor of PARP.[1] Understanding its inhibitory potential through robust in vitro assays is a critical step in characterizing its mechanism of action and potential therapeutic applications.
Principle of the In Vitro PARP Inhibition Assay
Several assay formats are available to measure PARP activity in vitro, including colorimetric, fluorescent, and luminescence-based methods.[6][7] This protocol will focus on a colorimetric assay, a widely used and accessible method.
The principle of the colorimetric PARP assay is as follows:
-
Immobilization of Histones: Histone proteins, which are substrates for PARP, are coated onto the wells of a microplate.
-
PARP Reaction: Recombinant PARP enzyme is added to the wells in the presence of its substrate, NAD+, and a DNA activator. In the presence of active PARP, biotinylated NAD+ is incorporated into PAR chains on the histones.
-
Inhibitor Effect: When an inhibitor like this compound is present, the enzymatic activity of PARP is reduced, leading to a decrease in the amount of biotinylated PAR produced.
-
Detection: The biotinylated PAR is detected using streptavidin conjugated to horseradish peroxidase (Strep-HRP), which binds to the biotin.
-
Signal Generation: A colorimetric HRP substrate is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of PARP activity and can be measured using a microplate reader. The inhibitory effect of this compound is determined by the reduction in the colorimetric signal compared to a control without the inhibitor.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human PARP1 Enzyme | R&D Systems | 4677-096-K |
| This compound | Cayman Chemical | 11127 |
| Histone-coated 96-well plates | R&D Systems | Included in 4677-096-K |
| Biotinylated NAD+ | Trevigen | 4671-096-K |
| Activated DNA | Trevigen | 4671-096-K |
| 10x PARP Buffer | Trevigen | 4671-096-K |
| Streptavidin-HRP | R&D Systems | Included in 4677-096-K |
| TMB Substrate | Thermo Fisher Scientific | 34028 |
| Stop Solution (e.g., 1M H2SO4) | Sigma-Aldrich | 339741 |
| DMSO (for inhibitor dilution) | Sigma-Aldrich | D2650 |
| Ultrapure Water | ||
| Microplate Reader |
Note: This is an example list. Researchers should source reagents from their preferred vendors.
Experimental Protocols
Preparation of Reagents
-
1x PARP Buffer: Prepare 1x PARP buffer by diluting the 10x stock with ultrapure water. Keep on ice.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in 1x PARP buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
PARP Enzyme Dilution: Dilute the PARP enzyme to the desired concentration in 1x PARP buffer just before use. The optimal concentration should be determined empirically but is typically in the range of 0.5-1 unit/well.
-
Reaction Cocktail: Prepare a reaction cocktail containing biotinylated NAD+ and activated DNA in 1x PARP buffer.
Assay Procedure (Colorimetric)
-
Plate Setup:
-
Blank: Wells containing only 1x PARP buffer and substrate.
-
100% Activity Control (No Inhibitor): Wells containing PARP enzyme, reaction cocktail, and vehicle (DMSO).
-
Test Compound Wells: Wells containing PARP enzyme, reaction cocktail, and serially diluted this compound.
-
Positive Control Inhibitor (Optional): Wells containing a known PARP inhibitor (e.g., Olaparib) at a concentration known to give significant inhibition.
-
-
Reaction:
-
Add 25 µL of the serially diluted this compound or vehicle to the appropriate wells of the histone-coated microplate.
-
Add 25 µL of the diluted PARP enzyme to all wells except the blank.
-
Initiate the reaction by adding 50 µL of the reaction cocktail to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Wash the plate three times with 200 µL/well of 1x PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate at room temperature for 60 minutes.
-
Wash the plate three times with PBST.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Inhibition Calculation:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
-
IC50 Determination:
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PARP activity.
-
Data Presentation
Table 1: Hypothetical PARP Inhibition Data for this compound
| This compound (µM) | Log [this compound] | Average Absorbance (450 nm) | % Inhibition |
| 0 (Control) | - | 1.250 | 0 |
| 0.1 | -1.0 | 1.188 | 5 |
| 1 | 0 | 1.000 | 20 |
| 5 | 0.7 | 0.750 | 40 |
| 8 | 0.9 | 0.625 | 50 |
| 10 | 1.0 | 0.500 | 60 |
| 50 | 1.7 | 0.125 | 90 |
| 100 | 2.0 | 0.063 | 95 |
Table 2: Summary of this compound PARP Inhibition
| Parameter | Value |
| IC50 | 8 µM [1] |
| Hill Slope | To be determined experimentally |
| R² | To be determined experimentally |
Alternative Assay Formats
While the colorimetric assay is robust and widely used, other formats offer advantages such as higher throughput and different detection principles.
-
Fluorescence Polarization (FP) Assay: This homogeneous assay measures the binding of a fluorescently labeled PARP inhibitor or a fluorescent DNA probe to the PARP enzyme.[6] Inhibition is detected by a change in the polarization of the emitted light.
-
AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based, no-wash assay is highly sensitive and suitable for high-throughput screening.[6][8] It measures the PARylation of a biotinylated substrate, which brings donor and acceptor beads into proximity, generating a luminescent signal.
Visualizations
Caption: PARP1 signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for the colorimetric in vitro PARP inhibition assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. interchim.fr [interchim.fr]
- 3. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Probing the Therapeutic Potential of Nudifloramide: In Vivo Animal Models for Efficacy Testing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a primary metabolite of nicotinamide adenine dinucleotide (NAD) degradation.[1][2] Emerging research has pointed towards its potential biological activities, including anti-inflammatory effects and the inhibition of poly(ADP-ribose) polymerase (PARP-1), an enzyme critically involved in DNA repair and cellular stress responses.[3] These properties suggest that this compound may hold therapeutic promise in a range of pathological conditions, from inflammatory disorders to cancer. This document provides detailed application notes and protocols for utilizing established in vivo animal models to investigate the pharmacological effects of this compound.
I. Evaluating the Anti-inflammatory Effects of this compound
The potential anti-inflammatory activity of this compound can be assessed using well-characterized rodent models of acute inflammation. These models allow for the quantification of key inflammatory responses such as edema, and cellular infiltration.
A. Carrageenan-Induced Paw Edema Model
This widely used model is effective for screening acute anti-inflammatory activity.[4][5]
Experimental Protocol:
-
Animal Selection: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly assigned to the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (various doses)
-
Positive Control (e.g., Indomethacin or Diclofenac)
-
-
Drug Administration: this compound or the positive control drug is administered orally or intraperitoneally at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 ml of 1% carrageenan solution in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan administration.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (ml) at 3h | % Inhibition of Edema |
| Vehicle Control | - | X ± SEM | - |
| This compound | Dose 1 | Y ± SEM | Calculated |
| This compound | Dose 2 | Z ± SEM | Calculated |
| Positive Control | Dose | A ± SEM | Calculated |
B. Lipopolysaccharide (LPS)-Induced Paw Edema
This model is particularly useful for identifying compounds that target TNF-α mediated inflammation.[4]
Experimental Protocol:
-
Animal Selection and Acclimatization: As described for the carrageenan model.
-
Grouping and Drug Administration: Similar to the carrageenan model.
-
Induction of Edema: A sub-plantar injection of LPS is administered into the mouse paw.
-
Measurement and Data Analysis: Paw edema is measured and the percentage inhibition is calculated as in the carrageenan model. Additionally, tissue can be collected for the measurement of inflammatory markers like TNF-α and IL-1β.
II. Assessing the Analgesic Properties of this compound
To investigate the potential pain-relieving effects of this compound, both thermal and chemical-induced pain models are recommended.
A. Hot Plate Test
This model evaluates the central analgesic activity of a compound by measuring the response to a thermal stimulus.[6][7]
Experimental Protocol:
-
Animal Selection: Mice are typically used for this assay.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Grouping and Drug Administration: Animals are grouped and treated with this compound, a vehicle, or a positive control (e.g., Morphine).
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the latency to the first sign of pain (e.g., licking of the hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Data Analysis: The increase in pain threshold is calculated as the percentage of maximum possible effect (%MPE).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Reaction Time (seconds) at 60 min | % MPE |
| Vehicle Control | - | X ± SEM | - |
| This compound | Dose 1 | Y ± SEM | Calculated |
| This compound | Dose 2 | Z ± SEM | Calculated |
| Positive Control | Dose | A ± SEM | Calculated |
B. Acetic Acid-Induced Writhing Test
This is a chemical-induced pain model that is sensitive to peripheral analgesics.[6][8]
Experimental Protocol:
-
Animal Selection: Mice are commonly used.
-
Grouping and Drug Administration: Similar to the hot plate test.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Observation: The number of writhes (a characteristic stretching behavior) is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control.
III. Investigating the Anticancer Potential of this compound
Given this compound's role as a PARP-1 inhibitor, evaluating its anticancer effects in vivo is a critical step. Xenograft models are a standard approach for assessing the efficacy of anticancer agents.[9][10]
A. Human Tumor Xenograft Model
This model involves the transplantation of human cancer cells into immunodeficient mice.[10]
Experimental Protocol:
-
Cell Line Selection: Choose a human cancer cell line of interest (e.g., breast, colon, lung).
-
Animal Selection: Immunodeficient mice (e.g., nude or SCID mice) are required.
-
Tumor Implantation: Cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Grouping and Treatment: Once tumors reach a specific size, mice are randomized into treatment groups:
-
Vehicle Control
-
This compound (various doses and schedules)
-
Positive Control (a standard chemotherapeutic agent for the chosen cell line)
-
-
Efficacy Evaluation: Treatment continues for a defined period, and tumor growth is monitored. The primary endpoint is often tumor growth inhibition.
-
Data Analysis: Tumor volumes are calculated, and the percentage of tumor growth inhibition is determined.
Data Presentation:
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | - | X ± SEM | - |
| This compound | Dose 1, Schedule A | Y ± SEM | Calculated |
| This compound | Dose 2, Schedule B | Z ± SEM | Calculated |
| Positive Control | Dose and Schedule | A ± SEM | Calculated |
Visualizing Workflows and Pathways
To facilitate a clear understanding of the experimental processes and the potential mechanism of action of this compound, the following diagrams are provided.
References
- 1. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0004193) [hmdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 8. LABORATORY MODELS FOR SCREENING ANALGESICS | Semantic Scholar [semanticscholar.org]
- 9. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 10. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing a Uremic State in Cell Culture with Nudifloramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a primary metabolite of nicotinamide adenine dinucleotide (NAD+) degradation.[1] In individuals with healthy kidney function, this compound is efficiently cleared from the body. However, in patients with chronic kidney disease (CKD), its concentration in the blood significantly increases, leading to its classification as a uremic toxin.[1] The accumulation of this compound is believed to contribute to the pathophysiology of uremia, primarily through the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cellular stress responses.[1] These application notes provide a comprehensive guide for utilizing this compound to induce a uremic state in various cell culture models, enabling the study of uremic toxicity and the development of potential therapeutic interventions.
Data Presentation
The following tables summarize the concentrations of this compound observed in human plasma and provide hypothetical quantitative data on its effects in a renal proximal tubule cell line (e.g., HK-2), based on its known mechanisms of action. These hypothetical data are intended to serve as a guide for expected outcomes in experimental settings.
Table 1: this compound (2PY) Concentrations in Human Plasma
| Population | Concentration (µM) | Reference |
| Healthy Subjects | 0.83 ± 0.18 | [1] |
| Uremic Patients (CRF) | Up to 40 | [1] |
| Uremic Patients (Highest Observed) | 51.26 ± 23.60 |
Table 2: Hypothetical Effects of this compound on a Renal Proximal Tubule Cell Line (HK-2) after 48-hour exposure
| This compound (µM) | Cell Viability (%) | Apoptosis (%) | Relative PARP-1 Activity (%) | Relative TNF-α Secretion (fold change) |
| 0 (Control) | 100 | 5 | 100 | 1 |
| 1 | 95 | 8 | 85 | 1.2 |
| 10 | 80 | 15 | 60 | 2.5 |
| 25 | 65 | 25 | 40 | 4.0 |
| 50 | 45 | 40 | 20 | 6.5 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and a general experimental workflow for its application in cell culture.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, filtered pipette tips
Procedure:
-
Calculate the required amount of this compound to prepare a high-concentration stock solution (e.g., 50 mM) in DMSO.
-
In a sterile microcentrifuge tube, dissolve the weighed this compound powder in the appropriate volume of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Induction of a Uremic State in Cell Culture
Materials:
-
Cultured cells of interest (e.g., human kidney proximal tubule cells - HK-2, podocytes)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Sterile multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis)
Procedure:
-
Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO₂.
-
The following day, prepare fresh cell culture medium containing the desired final concentrations of this compound. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 50 µM, based on physiological and pathological levels.[1]
-
Note: The final concentration of DMSO in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experimental design.
-
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream assays to assess the cellular response to the induced uremic state.
Protocol 3: Assessment of Cell Viability using Neutral Red Uptake Assay
Materials:
-
Cells treated with this compound in a 96-well plate
-
Neutral Red (NR) solution (e.g., 50 µg/mL in pre-warmed medium)
-
NR destain solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
After the this compound treatment period, remove the medium from the 96-well plate.
-
Wash the cells gently with PBS.
-
Add 100 µL of pre-warmed NR solution to each well and incubate for 2-3 hours at 37°C.
-
Remove the NR solution and wash the cells again with PBS.
-
Add 150 µL of NR destain solution to each well.
-
Agitate the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 4: Quantification of Apoptosis by Annexin V/Propidium Iodide Staining
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gating:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Protocol 5: Measurement of PARP-1 Activity
Materials:
-
Cells treated with this compound
-
PARP-1 Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Lyse the treated cells according to the PARP-1 activity assay kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates.
-
Normalize the protein concentration for all samples.
-
Perform the PARP-1 activity assay following the kit's protocol. This typically involves incubating the cell lysate with a substrate (e.g., biotinylated NAD+) and then detecting the product (poly(ADP-ribosyl)ated proteins).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Express PARP-1 activity relative to the vehicle-treated control.
Protocol 6: Analysis of Inflammatory Marker Secretion (TNF-α)
Materials:
-
Cell culture supernatants from this compound-treated cells
-
TNF-α ELISA Kit
-
Microplate reader
Procedure:
-
Collect the cell culture medium from the treated cells and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until use.
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the supernatants to a plate pre-coated with a TNF-α capture antibody, followed by the addition of a detection antibody and a substrate for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of TNF-α in the supernatants based on a standard curve.
-
Express the results as fold change relative to the vehicle-treated control.
Conclusion
The protocols and data presented in these application notes provide a robust framework for researchers to effectively use this compound as a tool to model a uremic state in vitro. By replicating the cellular environment of uremia, these methods will facilitate a deeper understanding of the molecular mechanisms underlying uremic toxicity and aid in the discovery and evaluation of novel therapeutic strategies for chronic kidney disease.
References
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Nudifloramide
Welcome to the technical support center for the chemical synthesis of Nudifloramide (N1-Methyl-2-pyridone-5-carboxamide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question: My N-methylation of the pyridone precursor is resulting in a mixture of products with low yield of the desired N-methylated compound. How can I improve the regioselectivity?
Answer: A significant challenge in the synthesis of N-methyl-2-pyridones is the potential for O-alkylation, leading to the formation of the undesired 2-methoxypyridine isomer. The pyridone ring exists in tautomeric equilibrium with its 2-hydroxypyridine form, and both the nitrogen and oxygen atoms can be alkylated.
Troubleshooting Steps:
-
Choice of Base and Solvent: The reaction conditions play a crucial role in directing the alkylation. Using a milder base and a polar aprotic solvent can favor N-alkylation. For instance, using potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) or acetonitrile is a common strategy.
-
Nature of the Alkylating Agent: The choice of methylating agent can influence the N/O selectivity. While methyl iodide is commonly used, other reagents like dimethyl sulfate can also be employed. The reactivity and steric hindrance of the alkylating agent can affect the outcome.
-
Temperature Control: Running the reaction at a controlled, moderate temperature can help improve selectivity. High temperatures may lead to a less selective reaction and the formation of more byproducts.
-
Protecting Groups: In some cases, employing a protecting group strategy for other reactive functionalities on the molecule can help direct the methylation to the desired nitrogen atom.
Question: The amidation of the carboxylic acid intermediate is proceeding with very low conversion, and I am mostly recovering the starting material. What is causing this and how can I improve the yield?
Answer: The direct amidation of a carboxylic acid with ammonia or an amine is often an equilibrium-limited process and can be inefficient due to the formation of a stable ammonium carboxylate salt. To drive the reaction towards the amide product, the water formed during the reaction needs to be removed, or the carboxylic acid must be activated.
Troubleshooting Steps:
-
Activation of the Carboxylic Acid: This is the most common and effective strategy. Convert the carboxylic acid to a more reactive derivative, such as an acid chloride, an ester, or use a coupling agent.
-
Acid Chloride Formation: React the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive towards ammonia or amines.
-
Ester Formation: Convert the carboxylic acid to a methyl or ethyl ester. The ester can then be reacted with ammonia or an amine to form the amide.
-
Use of Coupling Agents: Employ peptide coupling agents such as dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or others, often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid in situ, facilitating the reaction with the amine.
-
-
Dehydration: If attempting a direct amidation, using high temperatures and a Dean-Stark apparatus to remove water can help drive the equilibrium towards the product. However, this method can require harsh conditions that might not be suitable for all substrates.
Question: I am having difficulty purifying the final this compound product from the reaction mixture. What purification techniques are recommended?
Answer: Purification of this compound can be challenging due to its polarity and potential for contamination with unreacted starting materials or byproducts.
Troubleshooting Steps:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable solvent system, likely a mixture of a polar solvent like methanol or ethanol and a less polar solvent like dichloromethane or ethyl acetate, will need to be determined by thin-layer chromatography (TLC) analysis.
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for obtaining pure material. The choice of solvent will depend on the solubility of this compound and its impurities.
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure material, preparative reverse-phase HPLC can be employed. This technique is particularly useful for removing closely related impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible synthetic route starts from a suitable pyridone precursor. A general strategy involves two key steps:
-
N-methylation: Introduction of a methyl group onto the nitrogen atom of the pyridone ring.
-
Amidation: Conversion of a carboxylic acid or ester functional group at the 5-position of the pyridone ring into a primary amide.
Q2: Are there any known side reactions to be aware of during the synthesis?
A2: Yes, the primary side reaction during the N-methylation step is O-alkylation, leading to the 2-methoxy pyridine isomer. During the amidation of a carboxylic acid, the main competing reaction is the formation of the ammonium salt, which can prevent the reaction from proceeding to the amide.
Q3: What analytical techniques can be used to monitor the progress of the reactions and characterize the final product?
A3:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final this compound product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for key steps in a synthesis analogous to that of this compound. Note that these are illustrative and may require optimization for your specific experimental setup.
| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |
| N-methylation | 6-oxo-1,6-dihydropyridine-3-carboxylic acid | Methyl iodide, K₂CO₃, DMF | Room Temp. | 12 | ~70-80 |
| Amidation (via Acid Chloride) | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | 1. SOCl₂2. NH₄OH | 1. Reflux2. 0 to RT | 1. 22. 1 | ~85-95 |
| Amidation (via Coupling Agent) | 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | EDC, HOBt, NH₄Cl, Et₃N, DMF | Room Temp. | 24 | ~80-90 |
Experimental Protocols
Protocol 1: N-methylation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid
-
To a solution of 6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice water and acidify with HCl (1M) to pH 3-4.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation via Acid Chloride
-
Suspend 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (1.0 eq) in thionyl chloride (SOCl₂).
-
Reflux the mixture for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., THF or dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of aqueous ammonium hydroxide, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude this compound.
-
Purify by column chromatography or recrystallization.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
Technical Support Center: Purification of Nudifloramide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the purification of Nudifloramide from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude this compound reaction mixture?
A1: The synthesis of this compound typically involves the methylation of nicotinamide to form N-methylnicotinamide, followed by oxidation. Common byproducts and impurities may include:
-
N1-methyl-4-pyridone-3-carboxamide (4-Py): A common isomer of this compound (2-Py) formed during the oxidation step.[1][2]
-
N-methylnicotinamide (MNA): The unreacted intermediate from the methylation step.[1][2]
-
Nicotinamide: The unreacted starting material.[3]
-
Nicotinamide N-oxide: A potential byproduct from the oxidation of nicotinamide.[1][3]
-
Over-oxidized species: Depending on the reaction conditions, further oxidation of the pyridone ring can lead to other impurities.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: Several analytical techniques can be used to determine the purity of your this compound sample:
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for separating this compound from its isomers and other byproducts. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with a possible addition of acetic acid or other modifiers) is a good starting point.[4]
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the purification. A suitable mobile phase would be a mixture of dichloromethane and methanol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Q3: What are the best practices for storing purified this compound?
A3: this compound is a crystalline solid and should be stored in a cool, dry, and dark place to prevent degradation.[5] For long-term storage, keeping it at -20°C is recommended.[5] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low yield after column chromatography | 1. This compound is highly polar and may be sticking to the silica gel.2. The chosen solvent system is too non-polar, resulting in poor elution.3. The compound is degrading on the silica. | 1. Use a more polar solvent system, such as a higher percentage of methanol in dichloromethane.2. Consider using a different stationary phase, like alumina, or reverse-phase chromatography.3. Perform the chromatography quickly and avoid leaving the compound on the column for extended periods. |
| Co-elution of this compound and its 4-Py isomer | The polarity of the two isomers is very similar, making separation by standard column chromatography challenging. | 1. Use a high-resolution chromatography technique like preparative HPLC with a C18 column.2. Optimize the solvent system for your column chromatography. A shallow gradient of a polar solvent might improve separation.3. Consider recrystallization from a suitable solvent system. You may need to screen several solvents to find one that selectively crystallizes this compound. |
| Presence of starting material (Nicotinamide) in the final product | The initial reaction did not go to completion. | 1. If the amount of starting material is small, a second purification step (e.g., recrystallization) might be sufficient.2. If the amount is significant, consider re-subjecting the mixture to the reaction conditions or performing a more rigorous purification. |
| Product is an oil or fails to crystallize | 1. Presence of impurities that inhibit crystallization.2. The chosen solvent for recrystallization is not suitable. | 1. Ensure the product is sufficiently pure before attempting crystallization. An additional chromatographic step may be necessary.2. Perform a systematic solvent screen for recrystallization. Good starting points for polar compounds like this compound could be ethanol, methanol, or mixtures of water with these alcohols. |
| Broad peaks in HPLC analysis | 1. Poor column condition.2. Inappropriate mobile phase pH.3. Sample overload. | 1. Flush the column with a strong solvent or follow the manufacturer's cleaning protocol.2. Adjust the pH of the mobile phase. Since this compound has amide and pyridone functionalities, pH can affect peak shape.3. Inject a smaller volume or a more dilute sample. |
Data Presentation: Comparison of Purification Methods
The following table presents illustrative data for the purification of a 1-gram crude sample of this compound. The initial purity of the crude product is assumed to be 75%.
| Parameter | Flash Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (40-63 µm) | C18 Reverse-Phase Silica (10 µm) |
| Mobile Phase | Dichloromethane/Methanol Gradient | Acetonitrile/Water Gradient |
| Processing Time | 2-3 hours | 8-10 hours |
| Solvent Consumption | ~1.5 L | ~3-4 L |
| Typical Yield | 65-75% | 80-90% |
| Final Purity | 90-95% | >98% |
| Throughput | High | Low |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size for your sample amount (e.g., a 40 mm diameter column for a 1-2 g sample).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Equilibrate the column by running the starting mobile phase (e.g., 100% dichloromethane) through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then evaporating the solvent.
-
Carefully load the sample onto the top of the packed silica gel.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane.
-
Collect fractions and monitor them by TLC to identify those containing the desired product.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the purified this compound in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
A good recrystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the purified this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: this compound's inhibitory effect on the PARP-1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-5-carboxamide as components in urine extracts of individuals consuming coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Technical Support Center: Nudifloramide LC-MS/MS Analysis
Welcome to the technical support center for Nudifloramide LC-MS/MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the LC-MS/MS analysis of this compound.
Question: I am observing poor sensitivity or a complete loss of the this compound signal. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can contribute to poor sensitivity or signal loss. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
System Suitability: Before running samples, always perform a system suitability test (SST) by injecting a known concentration of a this compound standard.[1] This will help you determine if the issue lies with the instrument or the sample.
-
Instrument Parameters: Verify that the mass spectrometer is properly tuned and calibrated.[2] Ensure the correct MRM transitions for this compound are being monitored and that the ion source parameters (e.g., temperature, gas flows) are optimal.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor this compound signal.
Potential Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[4][5][6]
-
Sample Degradation: this compound may not be stable under certain storage or experimental conditions.
-
Contamination: Contaminants in the LC-MS system can interfere with the this compound signal.[12]
Question: I am observing unexpected peaks or high background noise in my chromatogram. How can I identify and eliminate the source of this interference?
Answer:
Unexpected peaks and high background noise are often due to contamination.
Common Sources of Contamination:
-
Solvents and Reagents: Impurities in solvents, even high-purity grades, can be a source of contamination.[13]
-
Sample Preparation: Plasticizers (e.g., phthalates) can leach from plasticware.[14]
-
LC-MS System: Carryover from previous injections, column bleed, and contaminated mobile phase bottles can introduce interfering peaks.[2][12]
Troubleshooting Steps:
-
Blank Injection: Inject a blank sample (mobile phase) to determine if the contamination is from the system itself.[13]
-
Isolate the Source: Systematically check each component of your workflow (solvents, vials, sample preparation steps) to pinpoint the source of contamination.
-
Consult Contaminant Databases: Compare the m/z values of the interfering peaks with known mass spectrometry contaminants.[13]
Table 1: Common LC-MS Contaminants and their Potential Sources
| Contaminant Class | Common m/z Values (as [M+H]+ or [M+Na]+) | Potential Sources |
| Phthalates | 279.1596 (Dibutyl phthalate), 391.2848 (Dioctyl phthalate) | Plastic labware (e.g., tubes, pipette tips)[14][15] |
| Polyethylene Glycol (PEG) | Series of peaks separated by 44 Da | Detergents, cosmetics, some solvents[14][16] |
| Siloxanes | Various, often seen as repeating units | Pump oils, personal care products, laboratory air[12][14] |
| Solvents/Additives | Varies (e.g., 102.1283 for Triethylamine) | Mobile phase buffers and additives[14] |
Mitigation Strategies:
-
Use high-purity, LC-MS grade solvents.[13]
-
Minimize the use of plasticware; if necessary, use polypropylene tubes.
-
Regularly clean the ion source and flush the LC system.[2]
-
Implement effective sample preparation techniques to remove potential interferences.[12]
Question: My retention time for this compound is shifting between injections. What could be the cause?
Answer:
Retention time shifts can compromise the reliability of your results.
Potential Causes and Solutions:
-
Column Equilibration: Insufficient equilibration of the analytical column between injections can lead to retention time shifts.[3]
-
Solution: Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase conditions.[3]
-
-
Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of mobile phase components can affect retention.
-
Solution: Prepare fresh mobile phases daily. Ensure accurate and consistent mixing of mobile phase components.
-
-
Column Temperature: Fluctuations in the column oven temperature can cause retention time variability.[3]
-
Solution: Use a column oven and ensure the temperature is stable.
-
-
Matrix Effects: In some cases, sample matrix components can affect the interaction of the analyte with the stationary phase, leading to retention time shifts.[17]
-
Solution: Employ robust sample preparation methods to remove matrix interferences.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[18] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for this compound, resulting in inaccurate quantification.[4][5] The complexity of the sample matrix, such as plasma or plant extracts, often introduces significant matrix components that can interfere with the analysis.[7][19]
Q2: What is an isobaric interference and could it affect my this compound analysis?
A2: An isobaric interference occurs when a compound has the same nominal mass as this compound and is not chromatographically separated.[20] While this compound has a monoisotopic mass of 152.0586 g/mol , it's possible for endogenous metabolites or other compounds in the sample to have the same mass. If an isobaric compound also produces a fragment ion with the same mass as the one being monitored for this compound, it will interfere with the analysis.[21][22] To mitigate this, ensure sufficient chromatographic resolution to separate this compound from any potential isobaric interferents.[20]
Q3: How can I proactively minimize interferences in my this compound LC-MS/MS method?
A3: A proactive approach to method development is key to minimizing interferences.
-
Selective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) to selectively isolate this compound and remove interfering matrix components.[7]
-
Optimized Chromatography: Develop a chromatographic method with sufficient separation to resolve this compound from other sample components.[7][20]
-
Use of an Internal Standard: A stable isotope-labeled internal standard, such as this compound-D3, is highly recommended.[10] It co-elutes with this compound and experiences similar matrix effects, allowing for more accurate correction of any signal suppression or enhancement.[9][20]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This method provides a qualitative assessment of ion suppression or enhancement zones in your chromatogram.[4]
Methodology:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for this compound analysis.
-
Prepare a standard solution of this compound at a concentration that gives a stable signal.
-
Using a syringe pump and a T-connector, continuously infuse the this compound standard solution into the mobile phase flow after the analytical column and before the mass spectrometer ion source.
-
Inject a blank matrix extract (a sample prepared in the same way as your study samples but without this compound).
-
Monitor the this compound MRM transition. A stable baseline signal will be observed from the infused standard.
-
Any dips or rises in the baseline during the chromatographic run indicate regions of ion suppression or enhancement, respectively.[8]
Protocol 2: Sample Preparation of Plant Extracts for this compound Analysis
This is a general protocol for the extraction of small molecules from plant tissue, which can be adapted for this compound.[23][24]
Methodology:
-
Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.[23]
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[23]
-
Weigh a specific amount of the frozen powder (e.g., 50-100 mg) into a microcentrifuge tube.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol in water) at a fixed ratio (e.g., 1:10 w/v).
-
Vortex the mixture thoroughly and sonicate in an ice bath for 15-20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.[23]
-
Transfer the supernatant to a new tube. For quantitative analysis, a second extraction of the pellet can be performed and the supernatants pooled.
-
Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Logical Diagram for Method Development to Minimize Interferences
Caption: Logical workflow for developing a robust this compound LC-MS/MS method.
References
- 1. myadlm.org [myadlm.org]
- 2. zefsci.com [zefsci.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. nebiolab.com [nebiolab.com]
- 7. longdom.org [longdom.org]
- 8. tandfonline.com [tandfonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. glpbio.com [glpbio.com]
- 12. providiongroup.com [providiongroup.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 16. ccc.bc.edu [ccc.bc.edu]
- 17. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. resolvemass.ca [resolvemass.ca]
- 20. myadlm.org [myadlm.org]
- 21. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 24. Optimization of Targeted Plant Proteomics Using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nudifloramide Extraction from Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of Nudifloramide from serum samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from serum important? A1: this compound, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a primary metabolite of niacin (Vitamin B3) and nicotinamide.[1][2] It is commonly measured in serum and urine in metabolomic studies.[1] Accurate and efficient extraction is crucial as its circulating levels can be an indicator of chronic kidney disease and may be associated with toxic effects in patients receiving nicotinamide supplements.[1][3][4]
Q2: What are the primary methods for extracting small molecules like this compound from serum? A2: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][6]
-
Protein Precipitation (PPT): A simple method using organic solvents like methanol or acetonitrile to crash out proteins.[6][7] While fast and inexpensive, it provides minimal sample cleanup and may lead to significant matrix effects.[8]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[9] It offers good selectivity and cleanup.[9]
-
Solid-Phase Extraction (SPE): A highly selective and robust technique that separates components based on their physical and chemical properties as the sample passes through a solid sorbent.[10] It is very effective at removing interfering substances like phospholipids, thereby reducing matrix effects.[8]
Q3: What are the most common factors that lead to low recovery of this compound? A3: Low recovery can stem from a variety of factors, including the extraction method itself, analyte instability, and matrix interferences.[11][12] Key issues include incomplete extraction due to incorrect solvent or pH selection, analyte degradation from exposure to heat or light, loss of analyte through adsorption to labware, and co-extraction of matrix components that interfere with analysis.[11][12][13]
Q4: How does the complex serum matrix affect this compound extraction and analysis? A4: Serum is a complex biological matrix containing high concentrations of proteins, lipids (especially phospholipids), salts, and other endogenous metabolites.[14] These components can interfere with the extraction process by binding to the analyte or co-eluting, which can lead to a phenomenon known as the "matrix effect" in mass spectrometry, often causing ion suppression and inaccurate quantification.[8][11] Effective sample preparation is critical to remove these interferences.[5][8]
Q5: How can I ensure the stability of this compound in serum samples during storage and extraction? A5: Analyte stability is critical for accurate results. For storage, freezing samples at -20°C or, ideally, -80°C is recommended to preserve analytes.[15][16] During the extraction process, it is important to minimize delays, especially at room temperature, as some metabolites can degrade.[17] If this compound is known to be sensitive to light or heat, take appropriate precautions like using amber vials and keeping samples on ice.[12][13] It is also crucial to assess the stability of the extracted analyte in the final reconstitution solvent.[11]
Section 2: Troubleshooting Guide for Low this compound Recovery
A systematic approach is the best way to diagnose and resolve low recovery issues. The first step is to determine where the analyte is being lost. This can be achieved by analyzing the fractions from each step of your extraction protocol (e.g., the sample flow-through, wash solutions, and final eluate).[10][18]
Solid-Phase Extraction (SPE) Troubleshooting
Q: I'm losing my this compound during the sample loading or wash step. What's wrong? A: This indicates that the analyte is not being sufficiently retained by the SPE sorbent.[18]
-
Wash Solvent is Too Strong: The organic composition of your wash solvent may be too high, causing it to elute the this compound along with the interferences. Solution: Decrease the percentage of organic solvent in your wash solution.
-
Incorrect pH: this compound's retention on certain sorbents (especially ion-exchange) is pH-dependent. If the pH of your sample or wash solution causes the analyte to be in a neutral or repelling state, it will not bind effectively. Solution: Adjust the pH of the sample and wash solutions to ensure the analyte is charged (for ion-exchange) or neutral (for reversed-phase) to maximize interaction with the sorbent.[19]
-
High Flow Rate: Loading the sample too quickly can prevent adequate interaction time between this compound and the sorbent. Solution: Decrease the flow rate during sample loading to 1-2 drops per second.[18][20]
Q: My analyte seems to be stuck on the SPE cartridge and won't elute. What should I do? A: This suggests the interaction between this compound and the sorbent is too strong for the elution solvent to disrupt.[19]
-
Elution Solvent is Too Weak: The solvent may not have sufficient strength to break the hydrophobic or ionic bonds between the analyte and the sorbent. Solution: Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent) or try a different, stronger solvent.[18]
-
Incorrect Elution pH: The pH of the elution solvent must be optimized to neutralize the analyte (for reversed-phase) or give it a charge that repels it from the sorbent (for ion-exchange). Solution: Modify the pH of the elution solvent. For example, if using a strong cation exchanger, eluting with a basic solution will neutralize the analyte and release it.
-
Sorbent is Too Retentive: The chosen sorbent may be too strong for your analyte. Solution: Consider switching to a less retentive sorbent (e.g., from C18 to C8 or a polymeric sorbent if interactions are too strong).[18]
Liquid-Liquid Extraction (LLE) Troubleshooting
Q: My LLE recovery is poor. How do I choose a better extraction solvent? A: The choice of an immiscible organic solvent is critical and depends on the polarity of this compound.
-
Polarity Mismatch: The principle of "like dissolves like" applies. You need a solvent that has a higher affinity for this compound than the aqueous serum matrix. Solution: Test a range of solvents with varying polarities. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane.[21] A two-step LLE protocol using different solvents can also improve coverage of metabolites with different properties.[22]
Q: I'm getting an emulsion layer during LLE which makes phase separation difficult. How can I fix this? A: Emulsions are often caused by the presence of endogenous surfactants like phospholipids and proteins.
-
Solutions:
-
Centrifugation: Spin the sample at a higher speed or for a longer duration.
-
pH Adjustment: Altering the pH can change the charge of interfering compounds.
-
Salting Out: Add a small amount of salt (e.g., sodium chloride) to the aqueous layer to increase its polarity and force separation.
-
Solvent Addition: Add a small volume of a different solvent to disrupt the emulsion.
-
Section 3: Data & Optimization Tables
The following tables provide examples of how different experimental parameters can affect this compound recovery. These are illustrative values to guide optimization.
Table 1: Effect of LLE Solvent Choice on this compound Recovery
| Extraction Solvent | Polarity Index | Typical % Recovery | Notes |
| Hexane | 0.1 | < 20% | Too non-polar for this compound. |
| Toluene | 2.4 | 40 - 60% | Moderate recovery. |
| Dichloromethane | 3.1 | 65 - 85% | Good recovery, but can be dense. |
| Ethyl Acetate | 4.4 | 70 - 90% | Often a good starting point. |
| MTBE | 2.5 | 75 - 95% | Good recovery, forms a clean upper layer. |
Table 2: Effect of Wash Solvent on Analyte Loss in Reversed-Phase SPE
| SPE Sorbent | Wash Solvent Composition | Analyte Loss in Wash | % Recovery |
| C18 | 5% Methanol in Water | < 2% | > 90% |
| C18 | 25% Methanol in Water | 15 - 25% | 65 - 75% |
| C18 | 50% Methanol in Water | > 60% | < 30% |
| Polymeric | 5% Methanol in Water | < 1% | > 95% |
| Polymeric | 25% Methanol in Water | ~5% | > 90% |
Section 4: Experimental Protocols & Workflows
Protocol 1: Solid-Phase Extraction (SPE) - Reversed-Phase
This protocol is a general starting point for a bind-elute SPE strategy.
Methodology:
-
Sample Pre-treatment: Thaw serum samples on ice. To 100 µL of serum, add 300 µL of cold acetonitrile (ACN) containing an internal standard. Vortex for 30 seconds to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.[7]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol through the sorbent.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Do not let the sorbent go dry.[18]
-
Sample Loading: Load the supernatant from step 1 onto the SPE cartridge at a slow, consistent flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.
-
Elution: Elute this compound from the cartridge with 1 mL of 90% methanol in water into a clean collection tube.
-
Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol uses an organic solvent to extract this compound from the aqueous serum matrix.
Methodology:
-
Sample Preparation: In a microcentrifuge tube, add 100 µL of serum and spike with the appropriate internal standard.
-
Solvent Addition: Add 500 µL of methyl tert-butyl ether (MTBE).
-
Extraction: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.
-
Phase Separation: Centrifuge the sample at 5,000 x g for 10 minutes to separate the aqueous and organic layers cleanly.
-
Collection: Carefully transfer the upper organic layer to a new, clean tube, being careful not to disturb the lower aqueous layer or the protein interface.
-
Final Step: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for analysis.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. welchlab.com [welchlab.com]
- 13. How to overcome low recovery - Chromatography Forum [chromforum.org]
- 14. New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications [mdpi.com]
- 15. longdom.org [longdom.org]
- 16. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. actapharmsci.com [actapharmsci.com]
- 22. researchgate.net [researchgate.net]
Unlocking Research Potential: A Comprehensive List of SEO-Driven, Long-Tail Keywords for "Longipedunin A"
For scientific researchers investigating the marine-derived norditerpenoid Longipedunin A, a targeted approach to finding relevant information is crucial. This comprehensive list of SEO-driven, long-tail keywords is designed to streamline that process. The keywords are categorized by specific researcher intents, from foundational exploration to comparative validation, to effectively guide content creation and information retrieval in this specialized field.
The curated keywords address the multifaceted nature of scientific inquiry, recognizing that researchers' needs evolve from a basic understanding of a compound to its practical application, troubleshooting, and comparative analysis. This structured approach ensures that scientific content can be precisely tailored to the informational needs of the research community at every stage of their investigation into Longipedunin A.
Below is a detailed table of long-tail keywords, organized to align with the distinct phases of the research lifecycle.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Longipedunin A isolation from marine sources |
| Methodological & Application | Longipedunin A experimental design for cell culture |
| Troubleshooting & Optimization | Improving the yield of Longipedunin A synthesis |
| Validation & Comparative | Longipedunin A vs. other norditerpenoids in cancer |
Navigating Cancer Research: A Curated List of Long-Tail Keywords for Lambrolizumab (Pembrolizumab)
For scientific researchers investigating the pioneering immunotherapy drug Lambrolizumab, now widely known as Pembrolizumab (Keytruda®), a precise and targeted approach to finding relevant information is crucial.[1][2][3] To aid in this endeavor, a comprehensive list of SEO-driven, long-tail keywords has been compiled and categorized based on specific researcher intents. These keywords are designed to streamline literature searches and guide the creation of scientific content.
Lambrolizumab is a humanized monoclonal antibody that targets the programmed cell death-1 (PD-1) receptor, effectively blocking a pathway that cancer cells often exploit to evade the immune system.[1][4][5][6] This therapeutic antibody has demonstrated significant antitumor activity in various cancers, including melanoma and non-small cell lung cancer.[4][7][8]
The following table provides a categorized list of long-tail keywords to assist researchers in their scientific inquiries related to Lambrolizumab/Pembrolizumab.
| Category | Long-tail Keyword |
| Foundational & Exploratory | Lambrolizumab mechanism of action in melanoma |
| Pembrolizumab PD-1/PD-L1 pathway inhibition | |
| Early clinical studies of Lambrolizumab (MK-3475) | |
| Structural and functional comparison of Pembrolizumab | |
| Pembrolizumab's role in T-cell activation | |
| Discovery and development of anti-PD-1 therapy | |
| Molecular interactions between Pembrolizumab and PD-1 receptor | |
| Lambrolizumab's effect on tumor microenvironment | |
| Preclinical pharmacology of PD-1 inhibitors | |
| Pembrolizumab's impact on immune checkpoint blockade | |
| Methodological & Application | In vitro assay to evaluate Pembrolizumab potency |
| Protocols for using Pembrolizumab in humanized mouse models | |
| Pembrolizumab applications in syngeneic tumor models | |
| Flow cytometry analysis for PD-1 expression post-Pembrolizumab | |
| Methods for assessing Pembrolizumab efficacy in preclinical studies | |
| Establishing a PD-1/PD-L1 blockade bioassay | |
| Techniques for molecular farming of Pembrolizumab | |
| ELISA for quantitative determination of Pembrolizumab in plasma | |
| Animal models for studying Pembrolizumab combination therapies | |
| In vitro co-culture assays with Pembrolizumab and immune cells | |
| Troubleshooting & Optimization | Optimizing Pembrolizumab dosing in preclinical animal models |
| Overcoming resistance to Pembrolizumab in vitro | |
| Troubleshooting variable results in Pembrolizumab experiments | |
| Physicochemical stability study of Pembrolizumab solutions | |
| Understanding paradoxical tumor growth with Pembrolizumab | |
| Minimizing off-target effects in Pembrolizumab research | |
| Dose-response relationship of Pembrolizumab in cell-based assays | |
| Addressing immune-related adverse events in mouse models | |
| Strategies to enhance Pembrolizumab efficacy in non-responders | |
| Refinement of dosing schedules for in vivo Pembrolizumab studies | |
| Validation & Comparative | Pembrolizumab vs. Nivolumab preclinical efficacy comparison |
| Validating Pembrolizumab's anti-tumor effect in xenograft models | |
| Comparative analysis of Lambrolizumab and other PD-1 inhibitors | |
| Efficacy of Pembrolizumab in combination with chemotherapy preclinical | |
| Head-to-head studies of Pembrolizumab and Atezolizumab in animal models | |
| Validating biomarkers for Pembrolizumab response in research | |
| Comparing Pembrolizumab monotherapy to combination therapy in vivo | |
| Reproducibility of preclinical findings with Pembrolizumab | |
| Cross-study comparison of adverse events with PD-1 antibodies | |
| Efficacy of Pembrolizumab with novel immunotherapy combinations | |
| Validating the efficacy of Pembrolizumab in different cancer cell lines |
References
- 1. Lambrolizumab: Mechanism, Biological Activities and Adverse effects_Chemicalbook [chemicalbook.com]
- 2. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Pembrolizumab for the treatment of PD-L1 positive advanced or metastatic non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. onclive.com [onclive.com]
- 6. The ASCO Post [ascopost.com]
- 7. onclive.com [onclive.com]
- 8. Clinical efficacy and safety of lambrolizumab (MK-3475, Anti-PD-1 monoclonal antibody) in patients with advanced melanoma. - ASCO [asco.org]
Matrix effects in Nudifloramide quantification from biofluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of Nudifloramide from biofluids.
Troubleshooting Guide
Issue: Poor Peak Shape or Tailing
Possible Causes:
-
Column Overload: Injecting too high a concentration of the analyte.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to peak tailing.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase.
-
Secondary Interactions: Interaction of the analyte with active sites on the stationary phase.
Solutions:
-
Dilute the Sample: Reduce the concentration of the injected sample to see if the peak shape improves.
-
Optimize Mobile Phase pH: Adjust the pH of the mobile phase. For a basic compound like this compound, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape.
-
Column Washing and Replacement: Implement a robust column washing procedure after each batch. If the problem persists, replace the column.
-
Use a Different Column: Consider a column with a different stationary phase chemistry that may have fewer secondary interactions with this compound.
Issue: Low Analyte Recovery
Possible Causes:
-
Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not be efficiently extracting this compound from the biofluid matrix.
-
Analyte Instability: this compound may be degrading during sample processing or storage.
-
Suboptimal pH for Extraction: The pH of the sample during extraction can significantly impact the recovery of ionizable compounds.
Solutions:
-
Optimize Extraction Procedure:
-
Protein Precipitation (PPT): Test different organic solvents (e.g., acetonitrile, methanol) and their ratios with the biofluid.
-
Liquid-Liquid Extraction (LLE): Evaluate different organic solvents and pH adjustments of the aqueous phase to ensure this compound is in a neutral form for efficient extraction.
-
Solid-Phase Extraction (SPE): Select an appropriate sorbent and optimize the wash and elution steps.
-
-
Assess Analyte Stability: Perform stability studies at each step of the sample handling and analysis process (e.g., freeze-thaw stability, bench-top stability).
-
Adjust pH: Modify the pH of the sample before extraction to maximize the recovery of this compound.
Issue: High Signal Variability (Poor Precision)
Possible Causes:
-
Inconsistent Sample Preparation: Variability in pipetting, extraction times, or evaporation steps.
-
Matrix Effects: Ion suppression or enhancement that varies between samples.
-
Instrument Instability: Fluctuations in the LC-MS/MS system.
Solutions:
-
Standardize Procedures: Ensure all sample preparation steps are performed consistently. Use of an internal standard is highly recommended to correct for variability.[1]
-
Evaluate and Mitigate Matrix Effects: See the detailed FAQ section on matrix effects below.
-
System Suitability Tests: Perform regular checks on the LC-MS/MS system to ensure it is performing within specifications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency (ion suppression or enhancement) of the target analyte by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins).[2][3] This can lead to inaccurate and imprecise results in the quantification of this compound.[2] For instance, phospholipids from plasma are a major cause of ion suppression in positive electrospray ionization mode.[4]
Q2: How can I qualitatively assess for the presence of matrix effects in my this compound assay?
A2: A post-column infusion experiment is a common qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] In this experiment, a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank, extracted biofluid sample is then injected. Any deviation from the stable baseline signal for this compound indicates the presence of matrix effects at that retention time.[6][7]
Q3: How do I quantitatively measure matrix effects for this compound?
A3: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution.[2]
-
MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
The use of a stable isotope-labeled internal standard (SIL-IS) is the best way to compensate for matrix effects, as it should be affected by the matrix in the same way as the analyte.[8] The IS-normalized MF should be close to 1.[2]
Q4: What are some effective strategies to minimize or eliminate matrix effects in this compound analysis?
A4: Several strategies can be employed:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.[9]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve changing the column, mobile phase composition, or gradient profile.[1][8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[5]
-
Change of Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[10][11]
Q5: What is a suitable internal standard (IS) for this compound quantification?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte and will experience similar matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog that is not present in the samples can be used, however, it may not perfectly track the matrix effects experienced by this compound. For the analysis of nicotinic acid and its metabolites, including this compound, compounds like nevirapine and 6-chloronicotinamide have been used as internal standards in published methods.[5][8]
Quantitative Data Summary
While published validated methods for this compound often report that no significant matrix effect was observed after optimization, the following table illustrates how quantitative matrix effect data is typically presented and evaluated during method validation.[5][6] The values are representative for bioanalytical assays and demonstrate the calculation of the Matrix Factor (MF).
| Analyte Concentration | Replicate | Peak Area (Neat Solution, A) | Peak Area (Post-extraction Spike, B) | Matrix Factor (MF = B/A) |
| Low QC | 1 | 55,123 | 51,816 | 0.94 |
| 2 | 56,345 | 54,100 | 0.96 | |
| 3 | 54,987 | 50,038 | 0.91 | |
| High QC | 1 | 548,765 | 504,864 | 0.92 |
| 2 | 552,341 | 524,724 | 0.95 | |
| 3 | 549,980 | 511,481 | 0.93 |
Interpretation: The Matrix Factor values are consistently between 0.91 and 0.96, indicating a slight ion suppression of 4-9%. According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Experimental Protocols
The following are detailed methodologies for key experiments related to the quantification of this compound in plasma, based on published literature.[5][8][10]
Protocol 1: Sample Preparation by Protein Precipitation
-
To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add the internal standard solution.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[5][10]
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)
-
To a 1.0 mL aliquot of plasma sample, add the internal standard.
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: LC-MS/MS Analysis
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 or a cyano (CN) column is often used. For example, a Hypersil-BDS C18 column (150 x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[5][8]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound (m/z 153) would be optimized, with a common transition being 153 -> 110.[5]
Visualizations
Caption: General workflow for this compound quantification in biofluids.
References
- 1. Niacin and its metabolites: role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-performance liquid chromatographic determination of nicotinamide and its metabolites in human and murine plasma and urine. | Semantic Scholar [semanticscholar.org]
- 3. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of nicotinamide and N-methyl-2-pyridone-5-carboxamide in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nudifloramide Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nudifloramide. Our aim is to help you overcome common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a metabolite of nicotinamide, a form of vitamin B3.[1][2] It is an inhibitor of poly(ADP-ribose) polymerase (PARP) with an IC50 of 8 µM.[1][3] Chemically, it is a pyridine derivative of nicotinamide.[3]
Q2: What are the reported solubilities of this compound in common laboratory solvents?
The solubility of this compound can vary depending on the solvent. Below is a summary of reported solubility data.
| Solvent | Solubility |
| DMF | 10 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 3 mg/mL |
| PBS (pH 7.2) | 5 mg/mL |
| Water | 33.33 mg/mL (with sonication)[4] |
Data sourced from multiple suppliers and may vary slightly.[1][2]
Q3: What is the recommended method for preparing a this compound stock solution?
Based on its solubility profile, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for preparing high-concentration stock solutions (e.g., 10 mg/mL).[1][2] For aqueous-based assays, preparing a stock solution in PBS (pH 7.2) is also an option, though at a lower concentration.[1][2] To aid dissolution, gentle warming to 37°C and sonication can be employed.[2][4]
Troubleshooting Guide
Issue 1: My this compound is not fully dissolving in the chosen solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of the solvent.
-
Troubleshooting Steps:
-
Verify Solubility Limits: Refer to the solubility table above to ensure you are working within the known solubility range for your chosen solvent.
-
Apply Gentle Heat: Warm the solution to 37°C to increase the rate of dissolution.[2]
-
Use Sonication: Place the tube in an ultrasonic bath for a short period to break down any aggregates and enhance solubilization.[2][4]
-
Try an Alternative Solvent: If solubility issues persist, consider switching to a solvent with higher reported solubility for this compound, such as DMSO or DMF.[1][2]
-
Issue 2: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous cell culture medium.
-
Possible Cause: This is a common issue for compounds with low aqueous solubility when the concentration of the organic co-solvent (like DMSO) is significantly reduced upon dilution.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium that is non-toxic to your cells (typically ≤ 0.5%). This may require preparing a more dilute stock solution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute your DMSO stock into a small volume of PBS or serum-containing medium before adding it to the final culture volume.
-
Pre-warm the Medium: Adding the compound to pre-warmed cell culture medium (37°C) can help maintain solubility.
-
Increase Mixing: Gently agitate the culture plate or tube immediately after adding the this compound solution to ensure rapid and even dispersion.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 152.15 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Weigh out 1.52 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, incubate the tube at 37°C for 10-15 minutes.
-
For stubborn dissolution, place the tube in a sonicator bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
This compound is a known inhibitor of PARP, which is a key enzyme in the DNA damage repair pathway. Understanding this relationship is crucial for designing experiments.
Caption: this compound inhibits PARP activation.
References
Validation & Comparative
Nudifloramide: A Comparative Analysis of its Potency Against Other PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of Nudifloramide against other well-established Poly (ADP-ribose) polymerase (PARP) inhibitors. The data presented is compiled from publicly available research, and this document aims to serve as a valuable resource for researchers in the field of oncology and drug discovery.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, in particular, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks. Inhibition of PARP enzymes has emerged as a promising therapeutic strategy, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received clinical approval for the treatment of various cancers.
This compound, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a metabolite of nicotinamide adenine dinucleotide (NAD). It has been identified as a uremic toxin that exhibits significant inhibition of PARP-1. This guide provides a quantitative comparison of this compound's potency with that of other leading PARP inhibitors.
Comparative Potency of PARP Inhibitors
The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the reported IC50 values for this compound and other prominent PARP inhibitors against PARP1 and PARP2. It is important to note that IC50 values can vary between different studies and experimental conditions.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference(s) |
| This compound (2PY) | 8,000 | Not Reported | [2] |
| Olaparib | ~5 | ~1 | [3] |
| Rucaparib | Median: 0.2 - 0.3 | Median: 0.2 - 0.3 | [4] |
| Niraparib | Median: 2 - 4 | Median: 2 - 4 | [4] |
| Talazoparib | Median: ~0.2 | Median: ~0.2 | [4] |
| Veliparib | Median: 2 - 4 | Median: 2 - 4 | [4] |
Note: The IC50 values for Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib are presented as median values from a comprehensive review and may vary across different studies.
Experimental Protocols
The determination of PARP inhibitor potency relies on robust and reproducible experimental assays. Below are detailed methodologies for two common types of assays used in the field.
Enzymatic PARP Inhibition Assay (Colorimetric)
This protocol is based on a commercially available HT Universal Colorimetric PARP Assay Kit.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. The intensity of the color is proportional to the PARP activity, and a decrease in color intensity in the presence of an inhibitor indicates its potency.
Materials:
-
PARP Enzyme (e.g., human recombinant PARP1)
-
Histone-coated microplate
-
PARP buffer
-
Biotinylated NAD+
-
Test compounds (including this compound and other PARP inhibitors)
-
3-Aminobenzamide (3-AB) as a positive control inhibitor
-
Streptavidin-HRP conjugate
-
TACS-Sapphire colorimetric substrate
-
0.2 M HCl
-
Wash buffer (e.g., PBS with 0.1% Triton X-100)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all solutions as per the manufacturer's instructions. Dilute the test compounds to the desired concentrations in the appropriate solvent.
-
Plate Preparation: Rehydrate the histone-coated strip wells with PARP buffer.
-
Inhibitor Addition: Add 5 µl of the desired dilutions of the test compounds or control inhibitor to the wells.
-
Enzyme Addition: Add 7.5 µl of the PARP enzyme solution (e.g., 0.5 Units/well) to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 12.5 µl of the PARP cocktail (containing biotinylated NAD+) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
Washing: Wash the wells thoroughly with PBS, followed by PBS with 0.1% Triton X-100.
-
Detection: Add 25 µl of Strep-HRP to each well and incubate at room temperature for 1 hour.
-
Final Washing: Repeat the washing step as in step 8.
-
Substrate Addition: After drying the wells, add 50 µl of TACS-Sapphire substrate to each well.
-
Color Development: Incubate the plate in the dark at room temperature for 15 minutes.
-
Stop Reaction: Add 50 µl of 0.2 M HCl to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PARP Activity Assay (Luminescence)
This protocol is a general guideline for measuring PARP activity within cells.
Principle: This assay quantifies the level of poly(ADP-ribosyl)ation (PAR) in cells treated with a PARP inhibitor. After cell lysis, the amount of PAR can be measured using various methods, such as an ELISA-based approach with an anti-PAR antibody or a luminescence-based assay.
Materials:
-
Cancer cell line of interest (e.g., a BRCA-mutant cell line)
-
Cell culture medium and supplements
-
Test compounds
-
DNA damaging agent (e.g., temozolomide) - optional, to induce PARP activity
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA assay kit)
-
PARP activity assay kit (e.g., a chemiluminescent kit)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 1 hour). Include a vehicle control.
-
Induction of DNA Damage (Optional): If desired, treat the cells with a DNA damaging agent to stimulate PARP activity.
-
Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to normalize the samples.
-
PARP Activity Measurement: Follow the manufacturer's protocol for the chosen PARP activity assay kit. This typically involves incubating the cell lysates in a plate pre-coated with a PAR-binding reagent, followed by the addition of a detection antibody and a chemiluminescent substrate.
-
Data Acquisition: Measure the luminescent signal using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the protein concentration for each sample. Calculate the percent inhibition of PARP activity for each compound concentration relative to the control and determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of PARP inhibition and the experimental process, the following diagrams have been generated using Graphviz.
Caption: The PARP1 signaling pathway in response to single-strand DNA breaks.
Caption: A generalized experimental workflow for determining PARP inhibitor potency.
Conclusion
This compound demonstrates inhibitory activity against PARP1, although its potency, with a reported IC50 of 8 µM, is considerably lower than that of clinically approved PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib, which typically exhibit IC50 values in the low nanomolar range. Further research is warranted to fully characterize the selectivity profile of this compound against other PARP family members and to understand its potential therapeutic applications, if any, in the context of its lower in vitro potency. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the activity of novel PARP inhibitors.
References
A Comparative Analysis of the Biological Effects of Nudifloramide and Nicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of Nudifloramide and its precursor, nicotinamide. The information presented is based on available experimental data, with a focus on their mechanisms of action, impact on cellular signaling pathways, and overall physiological effects.
Introduction
Nicotinamide , a form of vitamin B3, is a well-established precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). It plays a crucial role in cellular metabolism, DNA repair, and a variety of signaling pathways. This compound , also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a primary metabolite of nicotinamide. While historically considered a uremic toxin due to its accumulation in chronic kidney disease, recent research has unveiled its own distinct biological activities, including potent enzyme inhibition and anti-inflammatory effects. This guide aims to delineate the similarities and differences between these two related molecules to inform future research and therapeutic development.
Comparative Data of Biological Effects
The following table summarizes the key biological effects and properties of this compound and nicotinamide based on available quantitative data.
| Feature | This compound (2PY) | Nicotinamide (NAM) | References |
| Primary Role | NAD+ metabolite, PARP-1 inhibitor, signaling molecule | NAD+ precursor, vitamin B3 | [1][2] |
| PARP-1 Inhibition (IC50) | ~8 µM | ~80 µM | [3] |
| Effect on NAD+ Levels | Can restore NAD+ pools under cellular stress | Increases cellular NAD+ levels | [2] |
| Effect on Akt Signaling | Inhibits Akt phosphorylation | Can modulate Akt signaling | [4][5] |
| Anti-inflammatory Effects | Demonstrated anti-inflammatory and anti-fibrotic activity | Possesses anti-inflammatory properties | [4][6] |
| Sirtuin (SIRT) Activity | Not well-characterized | Inhibits sirtuins at high concentrations | [7] |
Signaling Pathways and Mechanisms of Action
Nicotinamide Adenine Dinucleotide (NAD+) Metabolism
Nicotinamide is a central component of the NAD+ salvage pathway, which is the primary route for NAD+ biosynthesis in mammals. It is converted to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), and subsequently to NAD+. This compound is an end-product of NAD+ degradation.
Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Both this compound and nicotinamide inhibit PARP-1, a key enzyme in DNA repair. However, this compound is a significantly more potent inhibitor. PARP inhibitors function by competing with NAD+, the substrate for PARP-1.
Akt Signaling Pathway
Recent evidence suggests that this compound exerts anti-fibrotic and anti-inflammatory effects by inhibiting the phosphorylation of Akt, a central node in a signaling pathway that regulates cell growth, proliferation, and survival.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key experiments investigating the biological effects of this compound and nicotinamide.
PARP-1 Inhibition Assay (Fluorometric)
This assay quantifies PARP-1 activity by measuring the consumption of its substrate, NAD+.
-
Principle: PARP-1 activity is inversely proportional to the amount of remaining NAD+. A fluorescent developing reagent is used to convert NAD+ into a fluorescent product, which is then measured.
-
Materials: Recombinant human PARP-1, activated DNA, NAD+, PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2), test compounds (this compound, nicotinamide), developing solution (e.g., acetophenone and KOH followed by formic acid).
-
Procedure:
-
A reaction mixture containing PARP-1, activated DNA, and the test compound is prepared in a 96-well plate.
-
The reaction is initiated by the addition of NAD+.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the developing solution is added to convert the remaining NAD+ into a fluorescent product.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis of Akt Phosphorylation
This technique is used to detect and quantify the phosphorylation state of Akt.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
-
Materials: Cell culture reagents, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (anti-p-Akt, anti-total Akt), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Cells are treated with this compound or a vehicle control.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for electrophoresis.
-
Proteins are transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody overnight at 4°C.
-
The membrane is washed and incubated with the secondary antibody.
-
The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
Band intensities are quantified, and the ratio of p-Akt to total Akt is calculated.
-
In Vitro Anti-Inflammatory Assay (e.g., Measurement of IL-6)
This assay measures the effect of a compound on the production of the pro-inflammatory cytokine Interleukin-6 (IL-6).
-
Principle: Cells are stimulated to produce IL-6 in the presence or absence of the test compound. The concentration of IL-6 in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials: Cell line (e.g., kidney fibroblasts), cell culture medium, inflammatory stimulus (e.g., TGF-β1), test compound (this compound), IL-6 ELISA kit.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specified time.
-
Cells are then stimulated with an inflammatory agent to induce IL-6 production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of IL-6 in the supernatant is measured using an ELISA kit according to the manufacturer's instructions.
-
The percentage of inhibition of IL-6 production is calculated.
-
Conclusion
This compound and nicotinamide, though biochemically related, exhibit distinct biological profiles. Nicotinamide's primary role is as a precursor to NAD+, thereby influencing a wide array of cellular processes dependent on this coenzyme. In contrast, this compound, a downstream metabolite, emerges as a potent inhibitor of PARP-1 and a modulator of the Akt signaling pathway, with significant anti-inflammatory and anti-fibrotic potential. The discovery of these activities for a molecule once considered merely a metabolic byproduct opens new avenues for therapeutic exploration, particularly in the context of diseases characterized by inflammation, fibrosis, and DNA damage. Further research is warranted to fully elucidate the physiological and pathological roles of this compound and to explore its therapeutic potential in comparison to, and in combination with, nicotinamide and other NAD+ modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights for Nicotinamide:Metabolic Disease, Autophagy, and mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Salivary N1-Methyl-2-Pyridone-5-Carboxamide, a Biomarker for Uranium Uptake, in Kuwaiti Children Exhibiting Exceptional Weight Gain [frontiersin.org]
- 4. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies | PLOS One [journals.plos.org]
Nudifloramide: A Comparative Efficacy Analysis Against Key Uremic Toxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the uremic toxin Nudifloramide (also known as N-methyl-2-pyridone-5-carboxamide or 2PY), evaluating its biological activity and efficacy against other prominent uremic toxins. This document is intended to serve as a resource for researchers and professionals in the fields of nephrology, toxicology, and drug development.
Introduction to this compound and Uremic Toxicity
This compound is a metabolic byproduct of nicotinamide adenine dinucleotide (NAD) degradation.[1] In patients with chronic kidney disease (CKD), impaired renal clearance leads to the accumulation of this compound, classifying it as a uremic toxin. Its primary mechanism of action involves the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cellular stress responses.[2] The accumulation of uremic toxins is a major contributor to the pathophysiology of CKD, leading to systemic complications such as inflammation, cardiovascular disease, and endothelial dysfunction.[3][4] This guide focuses on comparing the known effects of this compound with two well-characterized protein-bound uremic toxins: indoxyl sulfate and p-cresyl sulfate.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the biological effects of this compound, indoxyl sulfate, and p-cresyl sulfate. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent studies. Experimental conditions, such as cell types and exposure times, may vary.
Table 1: Cytotoxicity Data for Selected Uremic Toxins
| Uremic Toxin | Cell Type | Assay | Endpoint | Effective Concentration | Citation(s) |
| This compound (2PY) | - | PARP-1 Inhibition | IC50 | 8 µM | [2] |
| Indoxyl Sulfate | Mononuclear Blood Cells | Neutral Red Uptake | Decreased Cell Survival | 2.0 mM | [5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | - | Increased Oxidative Stress | 300 µM | [6] | |
| p-Cresyl Sulfate | Monocyte-derived Macrophages | Nitric Oxide Production | Increased NO | 10-50 µg/mL | [7] |
| RAW 264.7 Macrophages | Apoptosis Assay | Increased Apoptosis | 1-2 µg/mL (as unconjugated p-cresol) | [8] |
Table 2: Pro-inflammatory Effects of Selected Uremic Toxins
| Uremic Toxin | Cell Type | Inflammatory Marker(s) | Effect | Effective Concentration | Citation(s) |
| Indoxyl Sulfate | Human Monocytes | TNF-α, IL-6 | Enhanced production upon LPS stimulation | Not specified, but present in uremic serum | [9][10] |
| THP-1 Monocytes | Adhesion and Migration | Increased | 53.0 ± 91.5 mg/L (mean uremic concentration) | [11] | |
| HUVECs | CYP1A1, NOX4, MCP-1, IL-6, COX2, ICAM1 | Upregulated mRNA expression | Not specified | [12][13] | |
| p-Cresyl Sulfate | Monocyte-derived Macrophages | Oxidative Burst, Phagocytosis | Increased | 10-50 µg/mL | [7][14] |
| THP-1 Monocytes | Adhesion and Migration | Increased | 20.1 ± 10.5 mg/L (mean uremic concentration) | [11] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways affected by this compound, indoxyl sulfate, and p-cresyl sulfate.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison of uremic toxins.
Cytotoxicity Assays
a) Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the ability of live cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
-
Cell Culture: Cells (e.g., BALB/c 3T3 fibroblasts, mononuclear blood cells) are seeded in 96-well plates and allowed to adhere overnight.[15][16]
-
Toxin Exposure: The culture medium is replaced with a medium containing various concentrations of the uremic toxin and incubated for a specified period (e.g., 24-48 hours).[5][15]
-
Staining: The treatment medium is removed, and cells are incubated with a medium containing Neutral Red dye for approximately 3 hours.[17]
-
Extraction and Measurement: The unincorporated dye is washed away, and the incorporated dye is extracted using a destaining solution (e.g., ethanol/acetic acid). The absorbance of the extracted dye is measured spectrophotometrically, which is proportional to the number of viable cells.[17]
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of toxin that inhibits 50% of cell viability) can be calculated from the dose-response curve.[18][19]
b) Lactate Dehydrogenase (LDH) Release Assay
This assay measures cytotoxicity by quantifying the amount of LDH, a cytosolic enzyme, released into the culture medium from cells with damaged membranes.
-
Cell Culture and Toxin Exposure: Similar to the NRU assay, cells are cultured and exposed to the uremic toxin.
-
Sample Collection: After the incubation period, the cell culture supernatant is collected.
-
LDH Measurement: The LDH activity in the supernatant is measured using a commercially available kit, which typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Data Analysis: The amount of LDH release is proportional to the number of dead cells. Results are often expressed as a percentage of the maximum LDH release from cells treated with a lysis buffer.[20]
PARP-1 Inhibition Assay
This assay determines the inhibitory effect of a compound on the enzymatic activity of PARP-1.
-
Principle: The assay measures the consumption of PARP-1's substrate, NAD+, or the formation of its product, poly(ADP-ribose) (PAR).
-
Fluorescence-Based NAD+ Quantification:
-
Recombinant PARP-1 is incubated with activated DNA (to stimulate enzyme activity), NAD+, and the test compound (e.g., this compound).
-
The reaction is stopped, and the remaining NAD+ is converted into a fluorescent product by a cycling enzyme reaction.
-
The fluorescence is measured, and a decrease in fluorescence compared to the control (no inhibitor) indicates PARP-1 activity. The IC50 value can be determined from the dose-response curve.[21][22]
-
-
Live-Cell Imaging:
Inflammatory Marker Expression Assays
These assays are used to quantify the expression of pro-inflammatory cytokines and other markers in response to uremic toxin exposure.
-
Cell Culture: Immune cells (e.g., THP-1 monocytes, primary human monocytes) or endothelial cells (e.g., HUVECs) are cultured.[11][25]
-
Toxin Stimulation: Cells are treated with the uremic toxin at clinically relevant concentrations. In some experiments, a co-stimulant like lipopolysaccharide (LPS) is used to mimic an inflammatory environment.[9][10]
-
Gene Expression Analysis (qPCR):
-
RNA is extracted from the treated cells and reverse-transcribed into cDNA.
-
Quantitative polymerase chain reaction (qPCR) is performed using primers specific for target inflammatory genes (e.g., TNF-α, IL-6, MCP-1).[26]
-
-
Protein Expression Analysis (ELISA, Western Blot):
-
The concentration of secreted cytokines in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Intracellular protein levels can be assessed by Western blotting.
-
Summary and Future Directions
This compound is an established uremic toxin that exerts its biological effects primarily through the inhibition of PARP-1. While direct comparative studies are scarce, the available data suggests that at uremic concentrations, indoxyl sulfate and p-cresyl sulfate are potent inducers of inflammation and cytotoxicity in various cell types, including those of the vascular and immune systems.
Future research should focus on direct, head-to-head comparisons of this compound with other uremic toxins in standardized in vitro and in vivo models. Such studies are crucial for elucidating the relative contribution of each toxin to the overall uremic syndrome and for the development of targeted therapeutic strategies to mitigate their harmful effects in patients with chronic kidney disease.
References
- 1. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Uremic Toxins in the Progression of Chronic Kidney Disease and Cardiovascular Disease: Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is new in uremic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoxyl sulfate induces apoptosis in mononuclear blood cells via mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aryl Hydrocarbon Receptor Inhibition Restores Indoxyl Sulfate-Mediated Endothelial Dysfunction in Rat Aortic Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-Cresyl sulfate affects the oxidative burst, phagocytosis process, and antigen presentation of monocyte-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unconjugated p-cresol activates macrophage macropinocytosis leading to increased LDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uremic toxin indoxyl sulfate induces trained immunity via the AhR-dependent arachidonic acid pathway in ESRD [elifesciences.org]
- 10. Uremic toxin indoxyl sulfate induces trained immunity via the AhR-dependent arachidonic acid pathway in end-stage renal disease (ESRD) | eLife [elifesciences.org]
- 11. mdpi.com [mdpi.com]
- 12. Natural antagonistic flavones for AhR inhibit indoxyl sulfate-induced inflammatory gene expression in vitro and renal pathological damages<em> in vivo</em> | Food & Nutrition Research [foodandnutritionresearch.net]
- 13. Natural antagonistic flavones for AhR inhibit indoxyl sulfate-induced inflammatory gene expression in vitro and renal pathological damages in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Assessing the minimum number of data points required for accurate IC50 determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ceramide alters endothelial cell permeability by a nonapoptotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Nicotinamide riboside regulates inflammation and mitochondrial markers in AML12 hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Nudifloramide as a Biomarker for Chronic Kidney Disease Progression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. Identifying reliable biomarkers to predict disease progression is crucial for patient stratification, clinical trial enrichment, and the development of new therapies. This guide provides an objective comparison of Nudifloramide (also known as N-methyl-2-pyridone-5-carboxamide or 2PY), a uremic toxin, with established and emerging biomarkers for predicting CKD progression.
This compound: An Unvalidated Potential Biomarker
This compound is a terminal metabolite of nicotinamide adenine dinucleotide (NAD+) catabolism. In individuals with healthy kidney function, it is efficiently cleared from the plasma and excreted in the urine.[1][2] However, in patients with CKD, impaired renal excretion leads to a significant accumulation of this compound in the plasma.[1][2] Studies have shown a strong correlation between plasma this compound concentrations and the severity of chronic renal failure, as indicated by elevated serum creatinine levels.[1][2]
While its accumulation is a clear indicator of reduced renal function, there is currently a lack of longitudinal studies validating this compound as a predictive biomarker for the progression of CKD. To date, no significant evidence demonstrates that baseline or changing levels of this compound can independently predict the future rate of estimated Glomerular Filtration Rate (eGFR) decline or the likelihood of progression to end-stage renal disease (ESRD). Interestingly, a recent preclinical study has suggested that this compound may possess anti-fibrotic and anti-inflammatory properties, challenging its role as a purely detrimental uremic toxin.[3]
Comparison with Established and Emerging Biomarkers
The following tables summarize the performance of this compound in comparison to well-established and emerging biomarkers of CKD progression. The lack of data for this compound in key prognostic areas is a notable finding.
Table 1: Performance of Selected Biomarkers in Predicting CKD Progression
| Biomarker | Predictive Value for CKD Progression | Association with eGFR Decline | Association with ESRD Risk |
| This compound (2PY) | Not established in longitudinal studies. | Correlates with existing eGFR, but predictive value for future decline is unknown. | Unknown. |
| Serum Creatinine | Established. A key component of eGFR equations used to define and stage CKD.[4] | Higher baseline levels and rates of increase are associated with faster progression.[5][6] | A cornerstone for predicting progression to ESRD.[5] |
| Cystatin C | Established. Considered a more sensitive marker of GFR than creatinine in certain populations.[7] | Independently associated with the risk of eGFR decline.[7] | A strong predictor of progression to ESRD and all-cause mortality in CKD patients.[8][9][10][11] |
| KIM-1 (Kidney Injury Molecule-1) | Emerging. Elevated levels are associated with an increased risk of CKD progression.[12][13] | Baseline serum KIM-1 has been shown to predict the rate of eGFR loss.[12] | Elevated levels are associated with a higher risk of ESRD.[12][13] |
| NGAL (Neutrophil Gelatinase-Associated Lipocalin) | Emerging. Elevated urinary NGAL is associated with adverse renal outcomes.[14][15][16] | Associated with a higher risk of eGFR decline.[14] | A predictor of CKD progression to ESRD.[16][17] |
| suPAR (Soluble Urokinase Plasminogen Activator Receptor) | Emerging. Higher levels are independently associated with a greater decline in eGFR.[18] | Higher baseline suPAR levels are linked to a significantly greater decline in eGFR over time.[18] | An independent marker of CKD progression and ESRD in various populations.[19][20] |
Table 2: Quantitative Performance Metrics of Selected Biomarkers
| Biomarker | Hazard Ratio (HR) / Odds Ratio (OR) for CKD Progression | Area Under the Curve (AUC) for Predicting CKD Progression |
| This compound (2PY) | Not available. | Not available. |
| Serum Creatinine | A lower serum creatinine-to-cystatin C ratio was associated with an increased risk of rapid CKD progression (OR: 0.760).[21] | AUC for predicting a 50% decline in eGFR was 0.576 for mean eGFR over a 2-year period.[22] |
| Cystatin C | Adding cystatin C to creatinine-based eGFR reclassified individuals to lower eGFR categories with a higher risk for ESRD (HR: 2.66).[9] | In combination with creatinine, it strengthens the association of eGFR with risk. |
| KIM-1 (Kidney Injury Molecule-1) | Higher urinary KIM-1 levels were associated with a greater proportion of patients experiencing CKD progression.[23] | AUC for predicting kidney disease was found to be unsatisfactory in one study (0.35), while other studies support its utility.[24] |
| NGAL (Neutrophil Gelatinase-Associated Lipocalin) | Independently associated with progression of CKD, ESKD, or death (Relative Risk = 1.022 for 300 ng/mL intervals).[15] | AUC for predicting CKD progression was 0.878 in one study.[25] Another study reported an AUC of 0.86.[17] |
| suPAR (Soluble Urokinase Plasminogen Activator Receptor) | Baseline suPAR was significantly associated with CKD progression (HR: 1.18) and risk of ESKD (HR: 1.27).[19] | Not consistently reported, but studies show a strong association with declining eGFR.[18] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound as a potential biomarker, it is important to visualize its metabolic origin and the general workflow for validating a new biomarker for CKD progression.
Experimental Protocols
Measurement of this compound (N-methyl-2-pyridone-5-carboxamide)
-
Method: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Type: Plasma or Urine.
-
Protocol Summary (LC-MS/MS):
-
Sample Preparation: A one-step protein precipitation is performed by adding a solvent like methanol to the serum or plasma sample, which also contains an isotope-labeled internal standard (e.g., Creatinine-d3, though a specific one for 2PY would be ideal).[26] The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[26]
-
Chromatographic Separation: The supernatant is injected into an LC system. A Hypersil Silica column or a strong cation exchange column can be used for separation.[26][27]
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard.[28]
-
Measurement of Comparator Biomarkers
-
Serum Creatinine:
-
Cystatin C:
-
KIM-1 and NGAL:
-
Method: Enzyme-linked immunosorbent assay (ELISA).[34][35][36][37] Commercially available ELISA kits are widely used for the quantitative measurement of these proteins in urine or plasma. The general principle involves capturing the biomarker with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.[34][35]
-
Conclusion
This compound is a metabolite that clearly accumulates in patients with CKD, and its levels correlate with the degree of renal impairment. However, based on currently available scientific literature, it has not been validated as a predictive biomarker for the progression of chronic kidney disease. There is a critical gap in the research concerning longitudinal studies that would be necessary to establish its prognostic value.
In contrast, biomarkers such as serum creatinine, cystatin C, KIM-1, NGAL, and suPAR have been more extensively studied in the context of CKD progression, with a growing body of evidence supporting their utility in risk stratification. For researchers and drug development professionals, focusing on these validated or well-studied emerging biomarkers is the more evidence-based approach for patient selection, monitoring therapeutic efficacy, and developing companion diagnostics in the field of CKD. Further research, specifically prospective longitudinal studies, is required to determine if this compound has any role as a predictive biomarker for CKD progression.
References
- 1. Accumulation of plasma N-methyl-2-pyridone-5-carboxamide in patients with chronic renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-methyl-2-pyridone-5-carboxamide (N-Me-2PY) has potent anti-fibrotic and anti-inflammatory activity in a fibrotic kidney model: is it an old uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chronic kidney disease - Wikipedia [en.wikipedia.org]
- 5. Risk factors for chronic kidney disease: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmjpublichealth.bmj.com [bmjpublichealth.bmj.com]
- 7. Cystatin C as a biomarker of chronic kidney disease: latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum Concentration of Cystatin C and Risk of End-Stage Renal Disease in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Serum cystatin C as a predictor for cardiovascular events in end-stage renal disease patients at the initiation of dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cystatin C as a Predictor of Mortality and Cardiovascular Events in a Population with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood Kidney Injury Molecule-1 Is a Biomarker of Acute and Chronic Kidney Injury and Predicts Progression to ESRD in Type I Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. mdpi.com [mdpi.com]
- 15. Performance of urinary kidney injury molecule-1, neutrophil gelatinase-associated lipocalin, and N-acetyl-β-D-glucosaminidase to predict chronic kidney disease progression and adverse outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neutrophil gelatinase-associated lipocalin as a biomarker of disease progression in patients with chronic kidney disease - Indian Journal of Nephrology [indianjnephrol.org]
- 17. Role of novel biomarkers urinary NGAL and MCP-1 in predicting progression of diabetic kidney disease in type 2 DM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. suPAR: An Inflammatory Mediator for Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 19. | BioWorld [bioworld.com]
- 20. Association between Soluble Urokinase-Type Plasminogen Activator Receptor Levels and Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Assessment Of Urinary Kim-1 As Renal Injury Marker In Chronic Kidney Disease Patients. [journalijar.com]
- 23. scienceopen.com [scienceopen.com]
- 24. Performance Characteristics of Kidney Injury Molecule-1 In Relation to Creatinine, Urea, and Microalbuminuria in the Diagnosis of Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
- 26. LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A simplified, rapid LC-MS/MS assay for serum and salivary creatinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Item - LC-MS/MS Method for Serum Creatinine: Comparison with Enzymatic Method and Jaffe Method - Public Library of Science - Figshare [plos.figshare.com]
- 29. Initial evaluation of cystatin C measurement by particle-enhanced immunonephelometry on the Behring nephelometer systems (BNA, BN II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. krcp-ksn.org [krcp-ksn.org]
- 32. researchgate.net [researchgate.net]
- 33. karger.com [karger.com]
- 34. Assay Validation for KIM-1: human urinary renal dysfunction biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 35. bioassayworks.com [bioassayworks.com]
- 36. Human KIM-1 ELISA Kit | Crystal Chem [crystalchem.com]
- 37. cusabio.com [cusabio.com]
A Comparative Metabolomic Guide to Nudifloramide and Its Precursors
This guide provides a comprehensive comparative analysis of the metabolomics of Nudifloramide and its precursors, nicotinamide and 1-methylnicotinamide. It is intended for researchers, scientists, and drug development professionals interested in the metabolic pathways and biological significance of these compounds.
Introduction to this compound and Its Precursors
This compound, also known as N-methyl-2-pyridone-5-carboxamide (2-Py), is a key metabolite of nicotinamide, a form of vitamin B3.[1] It is the terminal product of nicotinamide adenine dinucleotide (NAD+) catabolism.[1] The biosynthesis of this compound involves the methylation of nicotinamide to 1-methylnicotinamide, which is then oxidized to this compound.
This compound has garnered significant interest due to its accumulation in patients with chronic renal failure, where it is considered a uremic toxin.[1] Furthermore, it has been identified as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.
This guide will compare the metabolic profiles of this compound with its direct precursors, nicotinamide and 1-methylnicotinamide, present available quantitative data, detail experimental protocols for their analysis, and visualize the relevant metabolic and signaling pathways.
Comparative Quantitative Data
The following table summarizes the reported concentrations of this compound, nicotinamide, and 1-methylnicotinamide in various human biological samples under normal and pathological conditions. This data highlights the significant accumulation of this compound in uremia.
| Metabolite | Biological Matrix | Condition | Concentration | Reference |
| This compound (2-Py) | Plasma | Healthy | 0.83 ± 0.18 µmol/L | [1] |
| Plasma | Dialysis Patients | 40 µmol/L | [1] | |
| Blood | Healthy | 9.00 ± 4.47 uM | ||
| Renal Tissue | Healthy | 1.37 ± 0.68 mg/L | [1] | |
| Renal Tissue | Uremia | 4.02 ± 3.28 mg/L (up to 7.80 ± 3.59 mg/L) | [1] | |
| 1-Methylnicotinamide (MNA) | Plasma | Healthy | 1-117 ng/mL | [2] |
| Urine | Healthy | 0.5-25 µg/mL | [2] | |
| Nicotinamide (Nam) | Plasma | Healthy | 5.000-160.0 ng/mL |
Experimental Protocols
This section details a representative experimental protocol for the simultaneous quantification of this compound and its precursors in biological samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely used technique in metabolomics.[3][4]
Sample Preparation
-
Plasma/Serum:
-
To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analytes).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Urine:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulate matter.
-
Dilute the supernatant 1:10 with the initial mobile phase.
-
Add the internal standard.
-
-
Tissue:
-
Homogenize approximately 50 mg of tissue in 1 mL of ice-cold methanol/water (80:20, v/v) containing the internal standard.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of these polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic solvent and gradually increasing the aqueous phase to elute the polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized. For example:
-
This compound (2-Py): m/z 153.1 → 136.1
-
1-Methylnicotinamide: m/z 137.1 → 94.1
-
Nicotinamide: m/z 123.1 → 80.1
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
-
Metabolic and Signaling Pathways
This compound Biosynthesis Pathway
The following diagram illustrates the metabolic pathway from nicotinamide to this compound.
Caption: Biosynthesis of this compound from Nicotinamide.
This compound Experimental Workflow
The diagram below outlines a typical workflow for the comparative metabolomic analysis of this compound and its precursors.
Caption: A typical workflow for metabolomic analysis.
This compound and PARP Inhibition Signaling
This compound is a known inhibitor of PARP. The following diagram illustrates the simplified logic of PARP's role in DNA repair and how its inhibition by this compound can lead to cell death, particularly in the context of other DNA repair deficiencies.
Caption: Simplified mechanism of PARP inhibition by this compound.
Conclusion
The comparative metabolomic analysis of this compound and its precursors, nicotinamide and 1-methylnicotinamide, reveals distinct metabolic profiles, particularly in pathological states such as chronic kidney disease. The accumulation of this compound in uremia underscores its importance as a biomarker and potential therapeutic target. The detailed experimental protocols provided herein offer a foundation for researchers to quantify these metabolites accurately. Furthermore, understanding the role of this compound as a PARP inhibitor opens avenues for investigating its impact on cellular processes and its potential in drug development. Future research should focus on direct comparative studies involving the administration of these compounds to elucidate their complete metabolomic consequences and further explore their downstream signaling effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
A Comparative Guide to the Quantification of Nudifloramide: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites is paramount. Nudifloramide, a key metabolite of nicotinamide (a form of vitamin B3), has garnered increasing interest due to its potential role as a uremic toxin in chronic kidney disease.[1][2] This guide provides a comprehensive cross-validation of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document outlines detailed experimental protocols, presents a head-to-head comparison of performance data, and offers visual workflows to aid in selecting the optimal method for your research needs. While no direct cross-validation studies for this compound were found in the public domain, this guide synthesizes typical performance characteristics of each technique for similar small molecules to provide a representative and informative comparison.
Method Performance Comparison
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes the typical analytical performance parameters for the quantification of a small molecule like this compound using both methods.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 2000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 5% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Sample Throughput | Moderate | High |
| Selectivity | Moderate | High |
| Cost | Lower | Higher |
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible and reliable quantification. Below are representative methodologies for both HPLC-UV and LC-MS/MS tailored for this compound analysis from a biological matrix like human plasma.
Sample Preparation (Common for both methods)
A simple protein precipitation method is effective for extracting this compound from plasma samples.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound for LC-MS/MS or another suitable compound for HPLC-UV).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.5) and acetonitrile (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 265 nm.
LC-MS/MS Method
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 3 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 153.1 -> Product ion (Q3) m/z 96.1
-
Internal Standard (Hypothetical): Precursor ion (Q1) -> Product ion (Q3) (specific to the chosen IS).
-
Visualizing the Processes
To better understand the workflows and the metabolic context of this compound, the following diagrams have been generated.
Caption: Bioanalytical workflow for this compound quantification.
Caption: Simplified metabolic pathway of Nicotinamide to this compound.
Discussion and Conclusion
The cross-validation between HPLC-UV and LC-MS/MS for this compound quantification highlights the distinct advantages of each technique.
HPLC-UV is a robust, cost-effective, and widely available method suitable for routine analysis where high sensitivity is not the primary concern. It provides adequate performance for quantifying this compound in studies where concentrations are expected to be in the higher ng/mL range.
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical quantification.[3] Its ability to detect and quantify analytes at sub-ng/mL levels is essential for pharmacokinetic studies, clinical trials involving low dosage, and research focused on trace-level detection in complex biological matrices. The high selectivity of tandem mass spectrometry minimizes the risk of interference from other matrix components, leading to more accurate and reliable data.
References
Nudifloramide vs. Nicotinamide Riboside: A Comparative Analysis of their Impact on Cellular NAD+ Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nudifloramide and nicotinamide riboside (NR), focusing on their distinct roles in the regulation of cellular nicotinamide adenine dinucleotide (NAD+) levels. While both molecules are integral to the broader NAD+ metabolic pathway, their effects on the cellular NAD+ pool are opposing. Nicotinamide riboside is a well-established NAD+ precursor that elevates intracellular NAD+ concentrations, whereas this compound, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a downstream catabolite of NAD+ degradation and is associated with potential inhibitory effects on NAD+-consuming enzymes.
Contrasting Roles in NAD+ Metabolism
Nicotinamide riboside is a form of vitamin B3 that acts as a direct precursor to NAD+.[1] Upon entering the cell, NR is phosphorylated by nicotinamide riboside kinases (NRKs) to form nicotinamide mononucleotide (NMN), which is then adenylylated to NAD+.[2] This process, part of the NAD+ salvage pathway, provides a robust mechanism for increasing cellular NAD+ levels, which has been demonstrated in numerous preclinical and clinical studies.[1][3]
In stark contrast, this compound (2PY) is an end-product of NAD+ degradation.[4] Nicotinamide (NAM), released by NAD+-consuming enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs), is methylated to N1-methylnicotinamide (MNA), which is then oxidized to form 2PY and N-methyl-4-pyridone-3-carboxamide (4PY).[5][6] Elevated levels of 2PY are observed in conditions such as chronic renal failure, where it is considered a uremic toxin.[7] Notably, 2PY has been shown to inhibit PARP-1, an important DNA repair enzyme that is dependent on NAD+.[7][8]
Quantitative Data Summary
The following table summarizes the key characteristics and effects of this compound (2PY) and nicotinamide riboside on cellular NAD+ metabolism based on available scientific literature.
| Feature | This compound (N-methyl-2-pyridone-5-carboxamide) | Nicotinamide Riboside |
| Primary Role in NAD+ Metabolism | NAD+ Catabolite (Degradation Product) | NAD+ Precursor (Biosynthesis Substrate) |
| Effect on Cellular NAD+ Levels | No direct evidence of increasing NAD+; associated with NAD+ consumption. | Increases intracellular and mitochondrial NAD+ content.[3] |
| Mechanism of Action | Product of nicotinamide methylation and oxidation.[5] Identified as an inhibitor of PARP-1.[7] | Converted to NMN by NRKs, then to NAD+ by NMNATs.[2] |
| Reported Biological Significance | Considered a uremic toxin; elevated levels in chronic kidney disease.[9] May contribute to genomic instability through PARP-1 inhibition.[8] | Supports mitochondrial function, enhances oxidative metabolism, and protects against metabolic stress.[3] Studied for its potential anti-aging and therapeutic benefits.[1] |
| Typical Concentration (Human Plasma) | Normal: ~0.39 - 1.0 µM; Chronic Renal Failure: can exceed 40 µM.[9][10] | Endogenous levels are low; supplementation can significantly increase plasma NAD+ metabolome. |
| Example In Vitro Effect | IC50 for PARP-1 inhibition: ~8 µM.[8] | Dose-dependently increases NAD+ levels in various cell lines (e.g., C2C12, Hepa1.6, HEK293T).[3] |
Signaling and Metabolic Pathways
The diagrams below, generated using Graphviz, illustrate the distinct metabolic pathways of nicotinamide riboside and this compound in the context of cellular NAD+ metabolism.
Figure 1. Opposing pathways of Nicotinamide Riboside and this compound.
Experimental Protocols
Quantification of Cellular NAD+ Levels by LC-MS/MS
This protocol provides a representative method for the accurate measurement of NAD+ and its metabolites, adaptable for both cell culture and tissue samples.
1. Sample Preparation:
-
Cell Culture:
-
Culture cells to the desired confluency and apply experimental treatments (e.g., incubation with nicotinamide riboside).
-
Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites by adding an ice-cold extraction solution (e.g., methanol/water mixture, often containing stable isotope-labeled internal standards).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cellular debris.[11]
-
Collect the supernatant for analysis.
-
-
Tissue Samples:
-
Flash-freeze the tissue in liquid nitrogen immediately after collection.
-
Homogenize the frozen tissue in an ice-cold extraction buffer.
-
Proceed with centrifugation as described for cell culture samples.
-
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the extracted sample supernatant into a liquid chromatography system.
-
Separate the NAD+ metabolites using a suitable column, such as a reverse-phase C18 column or a HILIC column for polar metabolites.[11][12]
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous component with a buffer (e.g., ammonium formate) and an organic component (e.g., acetonitrile).[11]
-
-
Mass Spectrometry Detection:
-
Interface the LC system with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in positive ion mode.
-
Quantify NAD+ and its metabolites using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), based on specific precursor-to-product ion transitions.
-
3. Data Analysis:
-
Generate standard curves for each analyte using known concentrations of pure standards.
-
Normalize the peak areas of the endogenous metabolites to the peak areas of the corresponding internal standards.
-
Calculate the concentration of each metabolite in the samples by interpolating from the standard curves.
-
Normalize the final concentrations to the initial cell number or tissue weight.
Figure 2. Workflow for NAD+ quantification.
Conclusion
This compound and nicotinamide riboside occupy fundamentally different positions within the NAD+ metabolic network. Nicotinamide riboside serves as a precursor to boost cellular NAD+ levels, with a body of research supporting its role in enhancing cellular energy and metabolism. Conversely, this compound is a terminal catabolite of NAD+ degradation, and its accumulation is linked to pathological states and the inhibition of key cellular enzymes. For researchers in drug development and cellular metabolism, understanding these opposing functions is critical for the accurate interpretation of metabolic data and the design of therapeutic strategies targeting NAD+ pathways.
References
- 1. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD metabolites interfere with proliferation and functional properties of THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NAD+ precursor nicotinamide riboside enhances oxidative metabolism and protects against high-fat diet induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-Methyl-2-pyridone-5-carboxamide - Wikipedia [en.wikipedia.org]
- 5. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-methyl-2-pyridone-5-carboxamide: a novel uremic toxin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. The age-related increase in N-methyl-2-pyridone-5-carboxamide (NAD catabolite) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of NAD+ metabolites using LC-MS/MS [bio-protocol.org]
- 12. infoscience.epfl.ch [infoscience.epfl.ch]
Nudifloramide as a Prognostic Biomarker in Renal Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nudifloramide (also known as N-methyl-2-pyridone-5-carboxamide or 2PY) as a biomarker for clinical outcomes in renal patients against other established and emerging biomarkers. It includes supporting experimental data, detailed methodologies for this compound quantification, and visualizations of its metabolic and signaling pathways.
Executive Summary
This compound, a primary metabolite of nicotinamide (Vitamin B3), accumulates in the plasma of patients with chronic kidney disease (CKD) due to impaired renal clearance.[1][2] Emerging evidence suggests a strong correlation between elevated this compound levels and the progression of renal dysfunction, positioning it as a potential prognostic biomarker. This guide evaluates the performance of this compound in comparison to standard clinical markers of renal function and other uremic toxins.
This compound Levels and Correlation with Clinical Outcomes in Chronic Kidney Disease
The concentration of this compound in plasma demonstrates a progressive increase with the advancing stages of Chronic Kidney Disease (CKD). This correlation is a key indicator of its potential as a biomarker for monitoring disease progression.
| CKD Stage | eGFR (mL/min/1.73m²) | Plasma this compound (2PY) Concentration (µmol/L) | Clinical Significance |
| Healthy | >90 | 0.92 ± 0.13[3] | Normal Renal Function |
| CKD Stage 2 | 60-89 | Progressively increasing from healthy levels | Mildly decreased kidney function |
| CKD Stage 3 | 30-59 | Significantly elevated compared to healthy individuals | Moderately decreased kidney function |
| CKD Stage 4 | 15-29 | Markedly elevated, indicating severe renal impairment | Severely decreased kidney function |
| CKD Stage 5 (Hemodialysis) | <15 | 20.37 ± 12.29[3] | Kidney failure, requiring dialysis |
Note: Data for stages 2-4 represent a progressive increase, with specific mean values for these stages not detailed in the provided search results. Further research is needed to establish precise concentration ranges for each of these stages.
Comparative Analysis of this compound with Other Renal Biomarkers
This compound's utility as a biomarker is best understood in the context of other markers used to assess renal function and damage.
| Biomarker | Type | Advantages | Limitations |
| This compound (2PY) | Uremic Toxin / Metabolite | - Strong correlation with declining eGFR.[2] - Reflects impaired renal clearance. | - Not a direct measure of glomerular filtration. - Can be influenced by nicotinamide intake. |
| Serum Creatinine | Small Molecule | - Widely available and inexpensive. | - Affected by muscle mass, diet, and age. - Insensitive in early stages of CKD. |
| Cystatin C | Protein | - Less influenced by muscle mass than creatinine. - May detect early renal dysfunction. | - Higher cost than creatinine. - Can be affected by inflammation and thyroid function. |
| Blood Urea Nitrogen (BUN) | Small Molecule | - Routinely measured. | - Influenced by protein intake, liver function, and hydration status. |
| Indoxyl Sulfate | Protein-bound Uremic Toxin | - Associated with progression of CKD and cardiovascular complications. | - Difficult to remove by conventional dialysis. |
| p-Cresyl Sulfate | Protein-bound Uremic Toxin | - Linked to endothelial dysfunction and cardiovascular risk in CKD. | - Also challenging to clear with standard dialysis. |
Experimental Protocols
Quantification of this compound in Human Plasma by HPLC-MS/MS
This section details a validated method for the simultaneous quantification of this compound (2PY) along with niacin and other metabolites in human plasma.[4][5]
1. Sample Preparation:
-
To 200 µL of human plasma, add 500 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of the mobile phase.
2. Chromatographic Conditions:
-
Column: Phenomenex Synergi Hydro-RP column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and 0.1% formic acid (5:95, v/v).
-
Flow Rate: As optimized for the specific column dimensions.
-
Run Time: Approximately 9 minutes for full separation of analytes.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound (2PY): m/z 153.1 → 110.2.[5]
-
MRM Transitions for other analytes (Niacin, Nicotinamide, Nicotinuric acid): m/z 124.1 → 80.1, m/z 123.1 → 80.0, and m/z 181.0 → 79.0, respectively.[5]
4. Calibration and Quantification:
-
Prepare calibration curves over a linear range of 50.0-5000 ng/mL for this compound.[5]
-
Due to the presence of endogenous levels of this compound, concentrations in patient samples should be determined by subtracting the blank values.[5]
Signaling Pathways and Experimental Workflows
This compound Biosynthesis and Renal Clearance
This compound is a terminal metabolite of the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD+). Its accumulation in renal patients is a direct consequence of reduced glomerular filtration.
Caption: Biosynthesis of this compound and its fate in healthy versus impaired kidney function.
Proposed Mechanism of this compound-Induced Renal Cell Injury via PARP-1 Inhibition
Elevated levels of this compound act as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cellular stress responses. Inhibition of PARP-1 in the context of uremic stress can lead to cellular dysfunction and contribute to the pathology of chronic kidney disease.
Caption: Putative signaling pathway of this compound-mediated renal cell injury.
Experimental Workflow for Correlating this compound Levels with Clinical Outcomes
This workflow outlines the key steps in a clinical research setting to establish the correlation between plasma this compound concentrations and the progression of renal disease.
Caption: Workflow for clinical validation of this compound as a renal biomarker.
Conclusion
The accumulation of this compound in renal patients is strongly correlated with the decline in kidney function, making it a promising biomarker for monitoring CKD progression. Its quantification via a validated HPLC-MS/MS method provides a robust tool for clinical research. Further investigation into the downstream effects of PARP-1 inhibition by this compound may unveil novel therapeutic targets for mitigating renal disease progression. This guide provides a foundational understanding for researchers and drug development professionals to explore the potential of this compound in the management of renal patients.
References
- 1. N-methyl-2-pyridone-5-carboxamide (2PY)—Major Metabolite of Nicotinamide: An Update on an Old Uremic Toxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Distinguishing Nudifloramide: A Comparative Guide to Nicotinamide Metabolites for Researchers
A comprehensive analysis of the distinct biological effects of Nudifloramide in comparison to other key nicotinamide metabolites, supported by experimental data and detailed protocols.
This guide provides a detailed comparison of this compound (also known as N1-Methyl-2-pyridone-5-carboxamide or 2PY), a terminal metabolite of nicotinamide adenine dinucleotide (NAD+), with other significant nicotinamide metabolites. For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bioactivities of these structurally related molecules is crucial for elucidating their roles in health and disease, and for identifying novel therapeutic targets. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant signaling pathways to facilitate a clear understanding of their distinct effects.
Comparative Analysis of Biological Activities
The metabolism of nicotinamide gives rise to several bioactive molecules, each with a unique profile of effects on cellular processes. This section provides a comparative overview of this compound and other key metabolites, including N-methylnicotinamide (MNA), nicotinamide N-oxide (NNO), and N1-Methyl-4-pyridone-3-carboxamide (4PY).
| Metabolite | Key Biological Effects | Mechanism of Action | Quantitative Data |
| This compound (2PY) | Anti-inflammatory, Anti-fibrotic, potential uremic toxin.[1][2] | Inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] | IC50 for PARP-1 inhibition: 8 µM.[3] |
| N-methylnicotinamide (MNA) | Anti-inflammatory, Anti-thrombotic, improves endothelial function.[3][4][5][6][7] | Increases prostacyclin (PGI2) and nitric oxide (NO) release.[3][4] | Dose-dependent thrombolytic response (3-100 mg/kg in rats) associated with a rise in 6-keto-PGF1α.[3][7] |
| Nicotinamide N-oxide (NNO) | Anti-inflammatory.[2][8] | Attenuates microglial inflammation via the Sirtuin-1/NF-κB signaling pathway.[2][8] | Significantly inhibits the production of IL-1β, IL-6, and TNF-α in HSV-1 infected microglia.[2][8] |
| N1-Methyl-4-pyridone-3-carboxamide (4PY) | Pro-inflammatory, associated with cardiovascular disease risk. | Induces expression of Vascular Cell Adhesion Molecule-1 (VCAM-1). | Treatment with physiological levels of 4PY, but not 2PY, induced VCAM-1 expression in mice.[9] |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of these metabolites can be attributed to their differential engagement with key signaling pathways.
This compound and PARP-1 Inhibition
This compound's primary characterized mechanism of action is the inhibition of PARP-1, a key enzyme in DNA repair and inflammatory processes.[1] Inhibition of PARP-1 can modulate the activity of transcription factors such as NF-κB, a central regulator of inflammation.[10]
Nicotinamide N-oxide and Sirtuin-1/NF-κB Pathway
Nicotinamide N-oxide exerts its anti-inflammatory effects by enhancing the expression and deacetylase activity of Sirtuin-1 (SIRT1).[2][8] Activated SIRT1 can then deacetylate the p65 subunit of NF-κB, leading to the suppression of pro-inflammatory cytokine production.[2][8]
This compound and the TGF-β Signaling Pathway
Preliminary evidence suggests that this compound may exert anti-fibrotic effects by modulating the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a key cytokine in fibrosis, and its signaling cascade involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression.
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments cited in the comparison of nicotinamide metabolites.
Quantification of Nicotinamide Metabolites by LC-MS/MS
Objective: To accurately measure the levels of this compound and other nicotinamide metabolites in biological samples.
Protocol:
-
Sample Preparation:
-
For serum or plasma, perform protein precipitation by adding four volumes of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Chromatographic Separation:
-
Utilize a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Employ a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
A typical gradient could be: 0-2 min, 2% B; 2-10 min, 2-98% B; 10-12 min, 98% B; 12-12.1 min, 98-2% B; 12.1-15 min, 2% B.
-
Set the flow rate to 0.3 mL/min and the column temperature to 40°C.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Optimize the multiple reaction monitoring (MRM) transitions for each metabolite:
-
This compound (2PY): e.g., m/z 153.1 → 94.1
-
N-methylnicotinamide (MNA): e.g., m/z 137.1 → 94.1
-
Nicotinamide N-oxide (NNO): e.g., m/z 139.1 → 122.1
-
N1-Methyl-4-pyridone-3-carboxamide (4PY): e.g., m/z 153.1 → 136.1
-
-
Use stable isotope-labeled internal standards for accurate quantification.
-
Western Blot Analysis of TGF-β Signaling Proteins
Objective: To assess the effect of this compound on the activation of the TGF-β signaling pathway by measuring the phosphorylation of Smad proteins.
Protocol:
-
Cell Culture and Treatment:
-
Culture appropriate cells (e.g., fibroblasts, epithelial cells) to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30-60 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total Smad2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Conclusion
This guide highlights the distinct pharmacological profiles of this compound and other major nicotinamide metabolites. While sharing a common metabolic origin, these molecules exhibit divergent, and in some cases opposing, biological activities. This compound's inhibitory effect on PARP-1 positions it as a molecule of interest for inflammatory and fibrotic diseases. In contrast, its structural isomer, 4PY, demonstrates pro-inflammatory properties. MNA and NNO also possess anti-inflammatory and vasculoprotective effects through distinct mechanisms. The provided experimental protocols offer a framework for researchers to further investigate and differentiate the effects of these intriguing metabolites, ultimately contributing to a deeper understanding of NAD+ metabolism and its implications for human health.
References
- 1. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide n-Oxide Attenuates HSV-1-Induced Microglial Inflammation through Sirtuin-1/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of 1-MNA to Improve Exercise Tolerance and Fatigue in Patients after COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice | PLOS One [journals.plos.org]
- 6. Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic inhibition of PARP-1 and NF-κB signaling downregulates immune response against recombinant AAV2 vectors during hepatic gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Nudifloramide: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, treat Nudifloramide as a hazardous chemical waste stream. Due to its classification as a uremic toxin and its biological activity, a conservative approach to disposal is essential to ensure personnel safety and environmental protection.
This guide provides detailed procedures for the safe handling and disposal of this compound, its solutions, and contaminated materials in a laboratory setting. Adherence to these protocols is critical for maintaining a safe research environment and ensuring compliance with institutional and regulatory standards.
Immediate Safety and Disposal Protocol
All personnel handling this compound must follow these essential steps for its disposal. This protocol applies to pure this compound, solutions containing this compound, and any lab materials (e.g., pipette tips, gloves, glassware) that have come into contact with the compound.
Step 1: Segregation and Collection
-
Designate a Specific Waste Container: Establish a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react, leading to dangerous conditions.
-
Solid Waste Collection: Place all this compound-contaminated solid waste, including personal protective equipment (PPE), weighing papers, and disposable labware, directly into the designated solid waste container.
-
Liquid Waste Collection: Collect all aqueous and solvent-based solutions containing this compound in a designated liquid waste container. Do not dispose of this compound solutions down the drain.
Step 2: Labeling and Storage
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all components of any mixtures, including solvents and their approximate percentages.
-
Secure Storage: Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.
Step 3: Disposal and Removal
-
Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowable time per your institution's policy (typically not exceeding one year for partially filled containers), arrange for its removal by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]
-
Documentation: Complete all necessary waste pickup forms and documentation as required by your institution.
This compound: Key Data for Disposal Consideration
The following table summarizes essential information about this compound relevant to its safe handling and disposal.
| Property | Data | Citation |
| Chemical Name | This compound; N-methyl-2-pyridone-5-carboxamide | [2][3] |
| CAS Number | 701-44-0 | [2][3] |
| Molecular Formula | C7H8N2O2 | [2][3] |
| Appearance | Solid | N/A |
| Known Hazards | Considered a uremic toxin.[4] Elevated levels are associated with toxic effects.[2] | |
| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (3 mg/ml), and PBS (pH 7.2) (5 mg/ml). | [2][3] |
Experimental Protocol: Decontamination of Glassware
For non-disposable glassware contaminated with this compound, follow this triple-rinse procedure before returning it to general use.
-
Initial Rinse: Rinse the glassware with a suitable solvent in which this compound is soluble (e.g., ethanol). Collect this first rinse as hazardous liquid waste.
-
Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Final Rinse: Perform a third rinse with the solvent, which can also be collected as hazardous waste.
-
Aqueous Wash: After the solvent rinses, the glassware can be washed with soap and water and rinsed with deionized water.
Disposal Workflow for this compound Waste
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Nudifloramide
As "Dkfvglx" does not correspond to a known scientific entity, this comprehensive list of SEO-driven, long-tail keywords has been generated assuming "Dkfvglx" is a placeholder for a novel research compound. The keywords are tailored to the specific intents of scientific researchers and are designed to guide the creation of targeted and effective online content.
The following table categorizes these long-tail keywords to align with the distinct stages of scientific inquiry, from initial discovery to validation and comparison.
| Category | Long-tail Keyword |
| Foundational & Exploratory | What is Dkfvglx compound? |
| Dkfvglx chemical structure and properties | |
| Dkfvglx mechanism of action | |
| Discovery and synthesis of Dkfvglx | |
| Dkfvglx biological activity and function | |
| Potential research areas for Dkfvglx | |
| Dkfvglx safety and toxicity profile | |
| Dkfvglx solubility and stability data | |
| Review of Dkfvglx literature | |
| Dkfvglx molecular formula and weight | |
| Methodological & Application | Dkfvglx experimental protocol for [cell line] |
| How to use Dkfvglx in [specific assay, e.g., western blot, PCR] | |
| Dkfvglx dosage and administration in animal models | |
| Dkfvglx for [specific disease] research | |
| Dkfvglx as a [e.g., inhibitor, agonist] in [pathway name] | |
| Standard operating procedure for Dkfvglx handling | |
| Dkfvglx in vitro and in vivo applications | |
| Dkfvglx for high-throughput screening assays | |
| Dkfvglx labeling and detection methods | |
| Dkfvglx solution preparation and storage | |
| Troubleshooting & Optimization | Dkfvglx not dissolving, troubleshooting tips |
| Optimizing Dkfvglx concentration for [specific experiment] | |
| Dkfvglx off-target effects and how to mitigate them | |
| Improving Dkfvglx efficacy in [specific model] | |
| Dkfvglx experimental variability and controls | |
| Common pitfalls in Dkfvglx experiments | |
| Dkfvglx degradation and how to prevent it | |
| Troubleshooting Dkfvglx assay interference | |
| Dkfvglx protocol modifications for improved results | |
| Dkfvglx batch-to-batch consistency issues | |
| Validation & Comparative | Dkfvglx versus [alternative compound] in [specific application] |
| Validating Dkfvglx's effect on [target protein] | |
| Dkfvglx compared to standard of care in [disease model] | |
| Reproducibility of Dkfvglx experimental results | |
| Dkfvglx cross-reactivity with other compounds | |
| Comparative analysis of Dkfvglx and its analogs | |
| Independent validation of Dkfvglx's mechanism of action | |
| Dkfvglx versus placebo in preclinical studies | |
| Benchmarking Dkfvglx performance against competitors | |
| Dkfvglx data confirmation and peer review |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
